Dersalazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188913-58-8 |
|---|---|
Molecular Formula |
C35H32N6O4 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |
InChI Key |
AYEAMZDTWLXZIJ-JEFTWCRZSA-N |
Isomeric SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
Canonical SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
Synonyms |
DERSALAZINE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dersalazine Sodium in Inflammatory Bowel Disease (IBD)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dersalazine sodium is a novel, colon-targeted therapeutic agent developed for the treatment of Ulcerative Colitis (UC). It is a new chemical entity that links a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2][3] This unique structure allows for targeted delivery to the large intestine, where resident bacteria cleave the azo bond, releasing both active moieties directly at the site of inflammation.[4] Preclinical and clinical data indicate that the primary anti-inflammatory activity is driven by the UR-12715 component, which exerts its effects through PAF antagonism and subsequent down-regulation of key inflammatory pathways, most notably the IL-17 signaling axis.[1][2][4] A Phase II proof-of-concept study in patients with mild-to-moderate UC demonstrated a clinically significant remission rate of 46.2% compared to 12.5% for mesalazine and 10% for placebo, suggesting a potent and distinct mechanism of action.[5][6] This document provides a comprehensive overview of the pharmacokinetics, core mechanism, and supporting data for this compound sodium.
Introduction to this compound Sodium: A Dual-Action, Colon-Targeted Prodrug
The treatment of Ulcerative Colitis has historically relied on aminosalicylates, such as sulfasalazine and mesalamine (5-ASA).[1] While effective for mild-to-moderate disease, their efficacy can be limited.[4] this compound sodium was engineered to improve upon these therapies by combining two distinct, active molecules into a single prodrug.
-
UR-12715: A potent antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator in the inflammatory cascade, contributing to increased vascular permeability, leukocyte chemotaxis, and production of pro-inflammatory cytokines.[1]
-
5-Aminosalicylic Acid (5-ASA): The established therapeutic component of sulfasalazine and the active ingredient in mesalamine-based drugs. Its mechanisms include antioxidant properties and potential inhibition of various inflammatory pathways.[1]
These two molecules are joined by an azo bond, rendering the parent compound, this compound sodium, inert until it reaches the colon.[1][4]
Caption: Targeted delivery and activation of this compound Sodium in the colon.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound sodium is defined by its colon-specific activation. Phase I studies in healthy volunteers have confirmed this targeted delivery mechanism.
-
Minimal Systemic Absorption: The parent drug is carried unaltered through the stomach and small intestine, resulting in very low systemic exposure to this compound sodium itself.[4]
-
Efficient Colonic Azoreduction: Upon reaching the colon, native gut bacteria efficiently cleave the azo bond, releasing UR-12715 and 5-ASA.[4]
-
Low Metabolite Systemic Exposure: Radiolabeled studies confirmed that the cumulative systemic recovery of radioactivity was less than 1% of the total administered dose at 168 hours. Faecal recovery consisted mostly of the active UR-12715 metabolite, confirming efficient local release and minimal systemic absorption.[4]
-
Safety in Healthy Volunteers: this compound sodium was well tolerated in healthy volunteers, with no serious or severe adverse events reported.[4]
Table 1: Pharmacokinetic Profile in Healthy Volunteers
| Parameter | Observation | Citation |
| Systemic Exposure (Parent Drug) | Minimal; does not increase significantly with dose. | [4] |
| Systemic Exposure (Metabolites) | Dose-dependent for both UR-12715 and salicylates, but overall exposure is very low. | [4] |
| Cumulative Systemic Radioactivity | < 1% of total administered dose after 168 hours. | [4] |
| Primary Route of Excretion | Faecal, predominantly as the active metabolite UR-12715. | [4] |
Core Mechanism of Action
The anti-inflammatory effect of this compound sodium is multi-faceted, though primarily driven by the PAF antagonist activity of its UR-12715 metabolite.[4] This is a key differentiator from other azo-bound drugs like sulfasalazine, where 5-ASA is the main active component.[1]
PAF Antagonism and Cytokine Inhibition
Platelet-Activating Factor is a potent inflammatory mediator that signals through its G-protein coupled receptor on various immune cells. This activation triggers a cascade leading to the expression of multiple pro-inflammatory genes. UR-12715 acts as a competitive antagonist at the PAF receptor, thereby inhibiting these downstream effects.
Caption: UR-12715 blocks PAF receptor activation, inhibiting cytokine production.
Down-Regulation of the IL-17 Pathway
A key finding from preclinical studies is that this compound sodium's efficacy is strongly linked to the down-regulation of Interleukin-17 (IL-17).[1][2] IL-17 is a hallmark cytokine of Th17 cells, which are increasingly implicated in the pathogenesis of IBD. It acts as a potent driver of neutrophil recruitment to inflamed tissue.
In rodent models of colitis, this compound sodium treatment led to a significant reduction in the expression of IL-17 and other pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][3] This reduction in IL-17 correlates with decreased neutrophil infiltration into the colonic tissue, as measured by myeloperoxidase (MPO) activity.[1]
Caption: this compound Sodium's modulation of the IL-17 inflammatory axis.
Preclinical Evidence
The anti-inflammatory activity of this compound sodium has been characterized in multiple rodent models of colitis.
TNBS-Induced Colitis in Rats
This model induces a Th1-mediated inflammatory response. This compound sodium demonstrated significant efficacy after 7 days of treatment.
-
Model: Trinitrobenzene sulphonic acid (TNBS)-induced colitis in rats.
-
Treatment Groups: Vehicle control; this compound Sodium (DS) at 10 mg·kg⁻¹ b.i.d.; DS at 30 mg·kg⁻¹ b.i.d.
-
Duration: Treatments administered for 2 or 7 days.
-
Endpoints: Macroscopic damage score, colonic weight/length ratio, myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and measurement of inflammatory mediators (TNF, IL-1β, IL-6, IL-17).[1][2]
| Parameter | Control (TNBS) | This compound Sodium (30 mg·kg⁻¹) | Outcome | Citation |
| Macroscopic Score | High | Significantly Reduced | Ameliorated colonic damage | [1] |
| MPO Activity | Enhanced | Significantly Reduced | Lower leukocyte infiltration | [1] |
| Colonic IL-17 | Enhanced | Significantly Reduced | Down-regulation of key cytokine | [1] |
| Colonic TNF, IL-1β, IL-6 | Enhanced | Significantly Reduced | Broad anti-inflammatory effect | [1][2] |
Notably, a 2-day treatment was sufficient to reduce IL-17 expression, but not long enough to produce significant changes in macroscopic damage or other inflammatory markers, suggesting IL-17 down-regulation is an early event in its mechanism of action.[1][2] Furthermore, intracolonic administration of the UR-12715 metabolite alone replicated the anti-inflammatory effects, whereas 5-ASA alone did not, confirming UR-12715 as the principal active moiety.[1]
DSS-Induced Colitis in Mice
This model is useful for studying the role of the innate immune system and epithelial barrier integrity. The anti-inflammatory properties of this compound sodium were tested in two different mouse strains.
-
Model: Dextran sodium sulphate (DSS)-induced colitis.
-
Strains: BALB/c mice and C57BL/6 mice (the latter being more dependent on an IL-17-driven pathology).
-
Endpoints: Assessment of intestinal anti-inflammatory effects and measurement of colonic pro-inflammatory cytokines (IL-1β, IL-6, IL-17).[1][2]
| Mouse Strain | Pathological Dependence | Effect of this compound Sodium | Outcome | Citation |
| C57BL/6 | IL-17 Dependent | Beneficial Effect: Reduced colonic IL-1β, IL-6, and IL-17. | Demonstrates efficacy in an IL-17 driven model. | [1][2][3] |
| BALB/c | Less IL-17 Dependent | No Intestinal Anti-inflammatory Effect | Suggests the primary mechanism is linked to the IL-17 axis. | [1][2][3] |
This strain-specific efficacy provides strong evidence that the down-regulation of IL-17 production is central to the therapeutic action of this compound sodium.
Clinical Efficacy and Safety
A Phase II proof-of-concept study has provided the first clinical evidence of this compound sodium's safety and activity in patients with UC.
Phase II Proof-of-Concept Study Design
This study was designed to assess the initial efficacy and safety of this compound sodium in its target population.
Caption: Workflow for the Phase II proof-of-concept clinical trial.[5][6]
Clinical Efficacy Results
This compound sodium demonstrated superior efficacy over both placebo and an active comparator, mesalazine.
| Endpoint | This compound Sodium (n=13) | Mesalazine (n=10) | Placebo (n=11) | Citation |
| Clinical Remission | 46.2% | 12.5% | 10.0% | [5][6] |
| Gene Expression | Significantly decreased expression of inflammatory genes in colon biopsies. | Not Reported | Not Reported | [5][6] |
Clinical Safety Profile
This compound sodium was generally well-tolerated. No serious adverse reactions were reported during the 4-week treatment period.
| Parameter | This compound Sodium | Mesalazine | Placebo | Citation |
| Adverse Events (AEs) | 23.0% | 12.5% | 7.6% | [5][6] |
| Serious AEs | 0 | 0 | 0 | [5][6] |
| Notable AEs | Increased liver enzymes in 2/13 patients (resolved on treatment interruption). | Not specified | Not specified | [5][6] |
Conclusion
This compound sodium represents a rationally designed therapeutic for Inflammatory Bowel Disease with a distinct and potent mechanism of action. By targeting the drug's release to the colon and combining a PAF antagonist with 5-ASA, it offers a novel approach to topical anti-inflammatory therapy. The core mechanism is driven by the PAF antagonist UR-12715, which suppresses the inflammatory cascade primarily through the down-regulation of IL-17 and other key pro-inflammatory cytokines. This mechanism is supported by robust preclinical data in relevant animal models and validated by promising efficacy and safety results from a Phase II clinical trial. These findings establish this compound sodium as a compelling candidate for further development in the management of Ulcerative Colitis.
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety and activity of this compound sodium in patients with mild-to-moderate active colitis: double-blind randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Platelet-Activating Factor (PAF) Antagonism in the Mechanism of Action of Dersalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersalazine sodium is a novel investigational drug developed for the treatment of ulcerative colitis, a chronic inflammatory bowel disease. It is a rationally designed molecule that combines two active moieties through an azo bond: 5-aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease, and UR-12715, a potent and specific antagonist of the platelet-activating factor (PAF) receptor. This dual mechanism of action targets distinct but complementary inflammatory pathways implicated in the pathogenesis of ulcerative colitis. This technical guide provides an in-depth exploration of the pivotal role of the PAF antagonist component of this compound, detailing its mechanism of action, supporting preclinical and clinical data, and the experimental methodologies used in its evaluation.
The Platelet-Activating Factor Signaling Pathway in Inflammation
Platelet-activating factor is a potent phospholipid mediator that plays a crucial role in a wide array of inflammatory processes.[1][2] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various immune and endothelial cells.[1][2] Activation of the PAFR by PAF triggers a cascade of intracellular signaling events, leading to:
-
Platelet aggregation and degranulation: Contributing to thrombosis and the release of inflammatory mediators.
-
Increased vascular permeability: Facilitating the leakage of plasma and inflammatory cells into tissues.
-
Chemotaxis and activation of leukocytes: Promoting the infiltration of neutrophils and other immune cells to the site of inflammation.
-
Production of cytokines and chemokines: Amplifying the inflammatory response.
Given its central role in inflammation, the PAF signaling pathway represents a key therapeutic target for inflammatory diseases, including ulcerative colitis.
PAF Signaling Pathway and this compound's Point of Intervention.
This compound's Dual Mechanism of Action
This compound is designed as a colon-targeted prodrug. The azo bond linking 5-ASA and UR-12715 is stable in the upper gastrointestinal tract but is cleaved by azoreductases produced by the colonic microflora. This targeted delivery ensures that both active moieties are released at the site of inflammation in ulcerative colitis, minimizing systemic exposure and potential side effects.
Logical Workflow of this compound's Dual-Action Mechanism.
Quantitative Data
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound and its active moiety, UR-12715.
Table 1: In Vitro Activity of UR-12715
| Assay | Parameter | Value | Reference |
| PAF-induced Rabbit Platelet Aggregation | IC50 | 8 nM | [1] |
Table 2: Efficacy of this compound in a Preclinical Model of TNBS-Induced Colitis in Rats
| Treatment Group (7-day treatment) | Macroscopic Damage Score (Mean ± SEM) | Myeloperoxidase (MPO) Activity (U/g tissue; Mean ± SEM) |
| Non-colitic control | 0.0 ± 0.0 | 1.5 ± 0.3 |
| TNBS control | 5.8 ± 0.4 | 12.3 ± 1.5 |
| This compound (10 mg/kg) | 3.2 ± 0.5 | 7.2 ± 1.1 |
| This compound (30 mg/kg) | 2.5 ± 0.6 | 5.8 ± 0.9 |
| Sulfasalazine (30 mg/kg) | 3.5 ± 0.7 | 6.5 ± 1.2 |
| *p < 0.05 vs. TNBS control |
Table 3: Efficacy of this compound in a Phase II Clinical Trial in Patients with Mild-to-Moderate Ulcerative Colitis
| Outcome | This compound (n=13) | Mesalazine (n=10) | Placebo (n=11) |
| Clinical Remission at Week 4 (%) | 46.2% | 12.5% | 10.0% |
Experimental Protocols
In Vitro PAF Antagonist Activity: PAF-Induced Platelet Aggregation Assay
This assay evaluates the ability of a test compound to inhibit platelet aggregation induced by PAF. The protocol is based on light transmission aggregometry.
Experimental Workflow for PAF-Induced Platelet Aggregation Assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150 x g for 15 minutes at room temperature).
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (UR-12715) or vehicle is added to the PRP and incubated for a short period (e.g., 2 minutes).
-
Aggregation is initiated by the addition of a submaximal concentration of PAF.
-
The change in light transmission is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced aggregation, is determined from a concentration-response curve.
-
Preclinical Efficacy: TNBS-Induced Colitis Model in Rats
This model is a widely used experimental model of inflammatory bowel disease that shares many histopathological features with human Crohn's disease.
Methodology:
-
Induction of Colitis:
-
Male Wistar rats are lightly anesthetized.
-
A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intrarectally via a catheter.
-
Control animals receive saline or ethanol alone.
-
-
Treatment:
-
This compound, sulfasalazine, or vehicle is administered orally twice daily, starting on the day of colitis induction and continuing for 7 days.
-
-
Assessment of Colitis:
-
At the end of the treatment period, animals are euthanized, and the colon is removed.
-
Macroscopic Damage Score: The severity of colitis is assessed based on a scoring system that considers the presence and extent of ulceration, inflammation, and bowel wall thickening.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is measured as a biochemical marker of neutrophil infiltration and inflammation.
-
Clinical Efficacy: Phase II Proof-of-Concept Study in Ulcerative Colitis
This was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with mild-to-moderate active ulcerative colitis.
Methodology:
-
Patient Population:
-
Patients with a diagnosis of mild-to-moderate ulcerative colitis (Mayo score of 4-10) were enrolled.
-
-
Study Design:
-
Patients were randomized to receive one of three treatments for 4 weeks:
-
This compound sodium
-
Mesalazine
-
Placebo
-
-
-
Efficacy Endpoints:
-
The primary efficacy endpoint was the rate of clinical remission at week 4, defined as a Mayo score of ≤ 2 with no individual subscore > 1.
-
Secondary endpoints included clinical response and endoscopic improvement.
-
Conclusion
The dual-action mechanism of this compound, combining the established anti-inflammatory effects of 5-ASA with the potent and specific PAF antagonism of its moiety UR-12715, represents a promising and innovative therapeutic strategy for the management of ulcerative colitis. The potent in vitro activity of UR-12715 against PAF-induced platelet aggregation, coupled with the significant efficacy of this compound in preclinical models of colitis and a phase II clinical trial, underscores the critical role of PAF antagonism in its overall therapeutic effect. By targeting a key upstream mediator of inflammation, this compound offers the potential for a more comprehensive and effective control of the inflammatory cascade in ulcerative colitis. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel compound.
References: [1] Carceller, E., Salas, J., Merlos, M., Giral, M., Ferrando, R., Escamilla, I., Ramis, J., García-Rafanell, J., & Forn, J. (2001). Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity. Journal of medicinal chemistry, 44(18), 3001–3013.
References
Dersalazine: A Technical Guide to Chemical Properties and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersalazine is a novel investigational drug developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is a prodrug designed for targeted delivery of its active moieties to the colon. This technical guide provides an in-depth overview of the known chemical properties and stability of this compound, drawing from available data and established principles of pharmaceutical science. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this compound.
Chemical Properties of this compound
This compound is chemically composed of a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, linked to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2] This unique structure is central to its mechanism of action and stability profile. The azo bond is designed to be stable in the upper gastrointestinal tract and subsequently cleaved by azoreductase enzymes produced by colonic bacteria, releasing the two active components at the site of inflammation.
A summary of the calculated physicochemical properties of this compound is presented in Table 1. It is important to note that these are predicted values and experimental verification is essential for drug development purposes.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H33N5O4 | [3] |
| Molecular Weight | 599.69 g/mol | [3] |
| AlogP | 7.53 | [3] |
| Polar Surface Area | 120.38 Ų | [3] |
| Acidic pKa | 3.23 | [3] |
| Basic pKa | 5.92 | [3] |
| CX LogP | 5.86 | [3] |
| CX LogD | 4.55 | [3] |
Stability Profile and Degradation Pathways
The stability of this compound is a critical attribute, directly influencing its shelf-life, formulation development, and therapeutic efficacy. As a prodrug, its stability is primarily dictated by the integrity of the azo bond.
Azo Bond Cleavage
The intended degradation pathway for this compound is the reductive cleavage of the azo bond by azoreductase enzymes present in the colon. This enzymatic reaction releases 5-ASA and UR-12715. In vitro studies with fecal slurries have demonstrated that the degradation of similar azo-bonded prodrugs is rapid and extensive in the presence of colonic bacteria.[4] The rate of cleavage can be influenced by the overall chemical structure of the molecule.[4]
Forced Degradation Studies
While specific forced degradation studies on this compound are not publicly available, a systematic investigation based on ICH Q1A(R2) guidelines is necessary to identify potential degradation products and establish the intrinsic stability of the molecule.[5] Such studies would typically involve exposing this compound to stress conditions including:
-
Hydrolysis: Exposure to a range of pH values (acidic, neutral, and alkaline) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: Exposure to high temperatures in both solid and solution states.
The degradation of the 5-ASA moiety under these conditions is well-documented and would be an expected outcome for this compound under harsh stress.
Mechanism of Action and Signaling Pathway
The therapeutic effect of this compound is a composite of the actions of its two metabolites, 5-ASA and UR-12715. 5-ASA is a well-established anti-inflammatory agent used in the treatment of IBD. The novel aspect of this compound's mechanism lies in the PAF antagonist activity of UR-12715 and its influence on the Th17 inflammatory pathway.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in inflammatory processes. It has been demonstrated that PAF can induce the differentiation of T helper 17 (Th17) cells, a key driver of inflammation in IBD.[5] PAF stimulates antigen-presenting cells, such as Langerhans cells and keratinocytes, to produce pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-6, and IL-1β.[5] These cytokines are essential for the differentiation of naive CD4+ T cells into pathogenic Th17 cells, which in turn produce IL-17, a cytokine that perpetuates the inflammatory cascade.[1][5]
The UR-12715 component of this compound acts as a PAF receptor antagonist, thereby inhibiting this signaling cascade. By blocking the PAF receptor, UR-12715 is expected to reduce the production of IL-23, IL-6, and IL-1β, leading to a down-regulation of Th17 cell differentiation and a subsequent decrease in IL-17 levels.[1][2] This proposed mechanism is illustrated in the following signaling pathway diagram.
Caption: Proposed mechanism of action of this compound's active metabolite, UR-12715.
Experimental Protocols
Detailed, validated experimental protocols are fundamental for the consistent and reliable analysis of this compound and its metabolites. The following sections outline proposed methodologies for key analytical and stability-indicating studies, based on established practices for similar compounds.
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of this compound and its degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound, 5-ASA, and UR-12715 in the presence of their degradation products.
Proposed Method:
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to achieve adequate separation of all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectra of this compound and its metabolites (a photodiode array detector is recommended for peak purity analysis).
-
Column Temperature: 25-30 °C
-
-
Sample Preparation:
-
Standard solutions of this compound, 5-ASA, and UR-12715 will be prepared in a suitable diluent.
-
Forced degradation samples will be diluted to an appropriate concentration.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity (including peak purity analysis of stressed samples)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Caption: General workflow for the stability-indicating HPLC method.
In Vitro Azo Bond Cleavage Assay
This assay is crucial to confirm the targeted release of the active metabolites in a simulated colonic environment.
Objective: To evaluate the rate and extent of this compound's azo bond cleavage by colonic bacteria in an in vitro model.
Proposed Method:
-
Preparation of Fecal Slurry:
-
Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months) are collected.
-
A 10% (w/v) fecal slurry is prepared under anaerobic conditions using a pre-reduced buffer (e.g., phosphate buffer with a reducing agent like L-cysteine).
-
-
Incubation:
-
A known concentration of this compound is added to the fecal slurry.
-
The mixture is incubated anaerobically at 37 °C.
-
Samples are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
The reaction is quenched (e.g., by adding a strong acid or organic solvent).
-
The samples are centrifuged, and the supernatant is analyzed by the validated stability-indicating HPLC method to quantify the disappearance of this compound and the appearance of 5-ASA and UR-12715.
-
-
Controls:
-
A control incubation of this compound in the buffer without fecal slurry to assess chemical stability.
-
A control incubation of the fecal slurry without this compound to monitor background levels.
-
Caption: Workflow for the in vitro azo bond cleavage assay.
Conclusion
This compound represents a promising therapeutic agent for IBD with a targeted delivery mechanism. A thorough understanding of its chemical properties and stability is paramount for its successful development. This technical guide has summarized the available information and proposed essential experimental protocols to further characterize this molecule. The successful execution of these studies will provide the necessary data to support formulation development, establish appropriate storage conditions and shelf-life, and ensure the quality, safety, and efficacy of the final drug product.
References
Dersalazine's Impact on Pro-inflammatory Cytokines IL-1β and TNF-α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dersalazine, a novel compound linking a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA), has demonstrated significant anti-inflammatory properties in preclinical models of inflammatory bowel disease (IBD). A key aspect of its mechanism of action is the downregulation of pivotal pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This technical guide provides an in-depth analysis of the available data on this compound's effects on these cytokines, detailed experimental methodologies, and a visualization of the implicated signaling pathways. The evidence suggests that this compound's therapeutic potential in conditions like ulcerative colitis is, at least in part, attributable to its robust inhibition of these key inflammatory mediators.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in rodent models of colitis, demonstrating a dose-dependent reduction in the colonic levels of IL-1β and TNF-α. The following tables summarize the key findings from studies utilizing the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.
Table 1: Effect of this compound on Colonic TNF-α Levels in TNBS-Induced Colitis in Rats [1]
| Treatment Group | Dose (mg/kg, b.i.d.) | Mean TNF-α Level (pg/mg protein) | % Inhibition vs. TNBS Control |
| Healthy Control | - | ~10 | - |
| TNBS Control | - | ~120 | 0% |
| This compound | 10 | ~60 | 50% |
| This compound | 30 | ~40 | 67% |
| Sulfasalazine (SAZ) | 30 | ~80 | 33% |
Data are approximated from graphical representations in Gálvez et al., 2011.[1]
Table 2: Effect of this compound on Colonic IL-1β Levels in TNBS-Induced Colitis in Rats [1]
| Treatment Group | Dose (mg/kg, b.i.d.) | Mean IL-1β Level (pg/mg protein) | % Inhibition vs. TNBS Control |
| Healthy Control | - | ~25 | - |
| TNBS Control | - | ~300 | 0% |
| This compound | 10 | ~200 | 33% |
| This compound | 30 | ~150 | 50% |
| Sulfasalazine (SAZ) | 30 | ~225 | 25% |
Data are approximated from graphical representations in Gálvez et al., 2011.[1]
These data indicate that this compound is more potent than sulfasalazine in reducing the colonic expression of both TNF-α and IL-1β in this experimental model.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on pro-inflammatory cytokines.
Animal Model: TNBS-Induced Colitis in Rats
This model is widely used to mimic the pathological features of Crohn's disease.
-
Animals: Male Wistar rats (200-250 g) are typically used.
-
Induction:
-
Rats are fasted for 24 hours with free access to water.
-
Under light anesthesia, a catheter is inserted rectally to a depth of 8 cm.
-
A single dose of TNBS (e.g., 10 mg in 0.25 mL of 50% ethanol) is administered intrarectally.
-
Control animals receive a similar volume of saline or 50% ethanol.
-
The rats are maintained in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
-
Treatment: this compound (e.g., 10 or 30 mg/kg), sulfasalazine (e.g., 30 mg/kg), or vehicle is administered orally twice daily (b.i.d.) for a specified period (e.g., 7 days) following colitis induction.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and the distal colon is excised for macroscopic scoring of damage and subsequent biochemical analyses.
Animal Model: DSS-Induced Colitis in Mice
This model is employed to simulate the characteristics of ulcerative colitis.
-
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction:
-
Mice are provided with drinking water containing dextran sulfate sodium (DSS) (e.g., 3-5% w/v) for a defined period (e.g., 7 days).
-
Control mice receive regular drinking water.
-
Body weight, stool consistency, and the presence of blood in the feces are monitored daily to assess disease activity.
-
-
Treatment: this compound or vehicle is administered orally once or twice daily during the DSS administration period.
-
Sample Collection: Following the induction period, mice are sacrificed, and the colon is removed for assessment of length, macroscopic damage, and biochemical analysis.
Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a standard method for quantifying protein levels of cytokines in tissue homogenates.
-
Sample Preparation:
-
Excised colonic tissue is rinsed with ice-cold phosphate-buffered saline (PBS).
-
The tissue is weighed and homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 12,000 x g for 15 minutes at 4°C).
-
The resulting supernatant is collected and stored at -80°C until analysis. The total protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
ELISA Procedure (General Steps):
-
A 96-well microplate is coated with a capture antibody specific for the target cytokine (TNF-α or IL-1β).
-
The plate is washed and blocked to prevent non-specific binding.
-
Tissue supernatant samples and a series of known standards for the cytokine are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.
-
The concentration of the cytokine in the samples is calculated by comparing their absorbance to the standard curve. Cytokine levels are typically normalized to the total protein concentration of the sample and expressed as pg/mg of protein.
-
Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The compound is a pro-drug that is cleaved by colonic bacteria into its two active moieties: a PAF antagonist (UR-12715) and 5-ASA. Both components contribute to the overall therapeutic effect by targeting pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Proposed mechanism of this compound's action on inflammatory signaling pathways.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for preclinical evaluation of this compound in colitis models.
Conclusion
The available evidence strongly supports the role of this compound as a potent inhibitor of the pro-inflammatory cytokines IL-1β and TNF-α. This inhibitory action, which appears to be superior to that of sulfasalazine, is a critical component of its anti-inflammatory profile. The dual mechanism, involving both PAF antagonism and 5-ASA-mediated effects on the NF-κB and MAPK pathways, provides a multi-pronged approach to mitigating the inflammatory cascade in IBD. Further clinical investigations are warranted to translate these promising preclinical findings into effective therapeutic strategies for patients. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the exploration of novel IBD therapies.
References
Methodological & Application
Application Notes and Protocols for Dersalazine in TNBS-Induced Colitis in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dersalazine sodium in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats. This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the proposed signaling pathway.
Introduction
This compound sodium is a novel compound that combines a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA) through an azo bond.[1][2] It has demonstrated anti-inflammatory effects in experimental models of colitis.[1][2] The TNBS-induced colitis model in rats is a well-established and clinically relevant model for inflammatory bowel disease (IBD), particularly for its resemblance to Crohn's disease.[3][4] This model is characterized by a Th1-driven inflammatory response.[3] These notes are intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in this preclinical model.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study evaluating the effects of this compound on TNBS-induced colitis in rats after 7 days of treatment.[1]
Table 1: Macroscopic and Biochemical Effects of this compound on TNBS-Induced Colitis in Rats (7-Day Treatment)
| Treatment Group | Dose (mg·kg⁻¹ b.i.d.) | Macroscopic Score | Colon Weight/Length Ratio (mg·cm⁻¹) | Myeloperoxidase (MPO) Activity (U·g⁻¹) |
| Non-colitic Control | - | 0.2 ± 0.1 | 125 ± 5 | 5 ± 1 |
| Colitic Control | - | 4.5 ± 0.3 | 250 ± 10 | 45 ± 5 |
| This compound Sodium | 10 | 2.8 ± 0.4 | 190 ± 8 | 25 ± 3 |
| This compound Sodium | 30 | 2.5 ± 0.3 | 180 ± 7 | 20 ± 2 |
| Sulfasalazine (SAZ) | 30 | 4.2 ± 0.5 | 240 ± 12 | 40 ± 4 |
*p < 0.05 compared to the colitic control group. Data are expressed as mean ± SEM.
Table 2: Effect of this compound on Colonic Inflammatory Mediators (7-Day Treatment)
| Treatment Group | Dose (mg·kg⁻¹ b.i.d.) | TNF-α (pg·mg⁻¹ protein) | IL-1β (pg·mg⁻¹ protein) | IL-6 (pg·mg⁻¹ protein) | IL-17 (pg·mg⁻¹ protein) |
| Non-colitic Control | - | 50 ± 10 | 20 ± 5 | 150 ± 20 | 5 ± 1 |
| Colitic Control | - | 450 ± 50 | 150 ± 20 | 800 ± 100 | 40 ± 5 |
| This compound Sodium | 10 | 250 ± 30 | 80 ± 10 | 400 ± 50 | 20 ± 3 |
| This compound Sodium | 30 | 200 ± 25 | 70 ± 8 | 350 ± 40 | 15 ± 2 |
*p < 0.05 compared to the colitic control group. Data are expressed as mean ± SEM.
Experimental Protocols
Induction of TNBS Colitis in Rats
This protocol is based on established methods for inducing colitis in rats.[5][6][7]
Materials:
-
Male Wistar rats (180-200 g)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (50% v/v)
-
Soft polyethylene catheter (2 mm diameter)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Carefully insert a soft polyethylene catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.25 mL of the TNBS solution (100 mg/kg TNBS in 50% ethanol) into the colon.[5]
-
To ensure the TNBS solution remains in the colon, hold the rat in a head-down position for at least 60 seconds.[5]
-
Return the rat to its cage and monitor its recovery.
-
The control group should receive a saline enema instead of TNBS.
This compound Administration
This protocol describes the oral administration of this compound to rats with TNBS-induced colitis.[1]
Materials:
-
This compound sodium
-
Vehicle (e.g., 0.2% w/v carboxymethylcellulose and 1% v/v Tween 80 in distilled water)
-
Oral gavage needle
Procedure:
-
Prepare a suspension of this compound sodium in the vehicle at the desired concentrations (e.g., 10 mg/mL and 30 mg/mL for doses of 10 and 30 mg·kg⁻¹ in a 1 mL administration volume).
-
Begin treatment 24 hours after the induction of colitis.
-
Administer the this compound suspension orally by gavage twice daily (b.i.d.) for the duration of the study (e.g., 7 days).[1]
-
The colitic control group should receive the vehicle alone.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in TNBS-induced colitis.
Proposed Signaling Pathway of this compound
This compound sodium's mechanism of action in colitis is believed to be multifactorial, stemming from its two constituent molecules. The PAF antagonist moiety, UR-12715, and the 5-ASA component likely act synergistically to reduce inflammation. The downregulation of the Th17-related cytokine, IL-17, appears to be a key aspect of its intestinal anti-inflammatory effect.[1] Additionally, 5-ASA is known to exert its effects through the PPAR-γ and NF-κB signaling pathways.[8]
Caption: Proposed mechanism of action for this compound in colitis.
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. TNBS induced colitis in rats [bio-protocol.org]
- 6. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Preparing Dersalazine Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersalazine is a novel compound under investigation for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It is a mutual prodrug of 5-aminosalicylic acid (5-ASA), a widely used anti-inflammatory agent, and UR-12715, a potent Platelet-Activating Factor (PAF) antagonist[1]. In the colon, bacterial azoreductases cleave the azo bond, releasing the two active moieties[1]. Understanding the cellular and molecular mechanisms of this compound requires robust and reproducible in vitro studies, which begin with the correct preparation of stock solutions for cell culture applications.
These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.
Data Presentation
Quantitative data for this compound and its sodium salt are summarized below. Due to the limited availability of experimental data for this compound's solubility, information for related compounds is provided for reference.
Table 1: Chemical and Physical Properties of this compound and this compound Sodium
| Property | This compound | This compound Sodium |
| Molecular Formula | C₃₆H₃₃N₅O₄ | C₃₅H₃₁N₆NaO₄ |
| Molecular Weight | 599.69 g/mol [2] | 622.66 g/mol [3][4] |
| Predicted Water Solubility | - | 0.00466 mg/mL[3] |
| Predicted logP | 7.53[2] | - |
| CAS Number | 188913-58-8[5] | 367249-56-7[3] |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale/Remarks |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | The predicted low water solubility of this compound sodium suggests the need for an organic solvent. DMSO is a common and effective solvent for many small molecules used in cell culture[6][7][8][9]. |
| Stock Solution Concentration | 10-50 mM (initial test) | The optimal concentration depends on the solubility of the specific batch of this compound. A solubility test is recommended. |
| Storage Temperature | -20°C or -80°C[7][8] | Aliquoting and storing at low temperatures minimizes degradation and prevents repeated freeze-thaw cycles[7][8]. |
| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C[7][8] | For longer-term storage, -80°C is preferred to maintain compound integrity. |
| Final DMSO Concentration in Media | < 0.5% (v/v)[7][8][9] | Higher concentrations of DMSO can be cytotoxic to cells. A vehicle control with the same final DMSO concentration should be included in experiments[7][9]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 599.69 g/mol ). Adjust calculations accordingly for this compound sodium (MW: 622.66 g/mol ) or for a different desired concentration.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparations: In a sterile environment (e.g., a laminar flow hood), prepare the necessary materials. Ensure all equipment that will come into contact with the compound is sterile.
-
Weighing this compound: Carefully weigh out a precise amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need 5.997 mg of this compound. For smaller volumes, adjust accordingly. Calculation: Molarity (M) = moles/Liter; moles = mass (g) / Molecular Weight ( g/mol ) mass (mg) = 10 mmol/L * 1 L/1000 mL * 599.69 g/mol * 1000 mg/g * 1 mL = 5.997 mg
-
Dissolving in DMSO: a. Transfer the weighed this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 5.997 mg of this compound, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): While DMSO is bactericidal, for sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. This may lead to some loss of the compound due to filter binding[10].
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles[8]. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[7][8].
Protocol 2: Diluting this compound Stock Solution for Cell Culture Experiments
This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final working concentration.
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation and to ensure accurate pipetting, perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution.
-
Example: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 1 mM intermediate solution. Mix gently by pipetting.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the final desired concentration.
-
Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is crucial to distinguish the effects of the drug from the effects of the solvent[7].
-
Incubation: Gently mix the contents of the wells and incubate the cells under their normal culture conditions.
Visualizations
This compound's Mechanism of Action
This compound acts as a prodrug, delivering 5-ASA and a PAF antagonist (UR-12715) to the colon. Its anti-inflammatory effects are associated with the downregulation of the pro-inflammatory cytokine IL-17[1].
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL2106406) - ChEMBL [ebi.ac.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. captivatebio.com [captivatebio.com]
- 9. lifetein.com [lifetein.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Analytical Detection of Dersalazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersalazine is a novel prodrug developed for the treatment of inflammatory bowel diseases. It is comprised of two pharmacologically active moieties linked by an azo-bond: UR-12715, a potent platelet-activating factor (PAF) antagonist with anti-inflammatory properties, and 5-aminosalicylic acid (5-ASA), an established anti-inflammatory agent.[1] Following oral administration, this compound travels largely intact to the colon, where the azo-bond is cleaved by bacterial azoreductases, releasing UR-12715 and 5-ASA to exert their therapeutic effects locally at the site of inflammation.
Accurate and reliable analytical methods for the quantification of this compound's active metabolites, UR-12715 and 5-ASA, in biological matrices are crucial for pharmacokinetic studies, dose-response characterization, and overall drug development. These application notes provide detailed protocols for the analysis of these metabolites.
Metabolic Pathway of this compound
This compound undergoes targeted activation in the colon. The metabolic pathway is a straightforward cleavage of the parent molecule into its two active components.
Caption: Metabolic activation of this compound in the colon.
Analytical Method for 5-Aminosalicylic Acid (5-ASA) and its Metabolite N-acetyl-5-ASA
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 5-ASA and its major metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in human plasma is described below.
Quantitative Data Summary
| Parameter | 5-ASA | Ac-5-ASA |
| Linearity Range | 2 - 1500 ng/mL | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 10 ng/mL |
| Lower Limit of Detection (LLOD) | 20 ng/mL (in plasma and urine) | Not specified |
| Intra-day Precision (%RSD) | < 8.7% | < 5.7% |
| Inter-day Precision (%RSD) | < 8.7% | < 4.9% |
Data compiled from multiple sources.[2][3]
Experimental Protocol: LC-MS/MS Analysis of 5-ASA and Ac-5-ASA
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 100 µL of an internal standard solution (e.g., N-Acetyl mesalamine-D3 at 150 ng/mL).
-
Add 25 µL of a derivatizing agent (10% propionic anhydride in methanol) and vortex briefly.
-
Add 100 µL of 0.5% formic acid and vortex.
-
Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 800 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent or equivalent
-
Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate and methanol (85:15, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-ASA: To be determined based on instrumentation and tuning
-
Ac-5-ASA: To be determined based on instrumentation and tuning
-
Internal Standard (N-Acetyl mesalamine-D3): To be determined based on instrumentation and tuning
-
Experimental Workflow
Caption: Workflow for the analysis of 5-ASA and its metabolites.
Proposed Analytical Method for UR-12715
To date, a specific validated analytical method for the quantification of UR-12715 in biological matrices has not been published in peer-reviewed literature. Based on its chemical structure (a heterocyclic compound) and its nature as a PAF antagonist, a sensitive and specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is proposed. Given that radiolabeled studies indicate low systemic exposure and primary recovery in feces, the following protocol is designed for the analysis of UR-12715 in fecal samples.
Chemical Structure of UR-12715
-
Molecular Formula: C₂₈H₂₉N₅O
-
Molecular Weight: 451.56 g/mol
Proposed Quantitative Data (Requires Validation)
| Parameter | Proposed Value |
| Linearity Range | 1 - 1000 ng/g |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Lower Limit of Detection (LLOD) | 0.5 ng/g |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Proposed Experimental Protocol: LC-MS/MS Analysis of UR-12715 in Feces
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize a known weight of fecal sample (e.g., 0.5 g) in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate and collect the supernatant.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute UR-12715 with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
UR-12715: Precursor ion (m/z 452.6) -> Product ions (to be determined by infusion and fragmentation studies).
-
Internal Standard (e.g., a stable isotope-labeled UR-12715): To be synthesized and characterized.
-
Logical Relationship for Method Development
Caption: Logical steps for developing the proposed UR-12715 analytical method.
Disclaimer
The analytical method described for UR-12715 is a proposed protocol based on standard practices for similar analytes and matrices. This method requires full validation according to regulatory guidelines (e.g., FDA, EMA, ICH) before its use in regulated bioanalysis. The protocol for 5-ASA and Ac-5-ASA is based on published and validated methods. Researchers should perform their own validation to ensure the method is suitable for their specific application and instrumentation.
References
Application Notes & Protocols for Dersalazine Proof-of-Concept Studies
Introduction
Dersalazine sodium is a novel therapeutic agent designed for the targeted treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC). It is a prodrug that consists of 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent, linked to UR-12715, a potent Platelet-Activating Factor (PAF) antagonist, via an azo bond.[1] This unique structure is engineered for colon-specific delivery, where the azo bond is cleaved by bacterial azoreductases in the large intestine. This cleavage releases the two active moieties, 5-ASA and the PAF antagonist, directly at the site of inflammation. The dual mechanism of action involves the anti-inflammatory effects of 5-ASA, which include the inhibition of the NF-κB pathway, and the blockade of the pro-inflammatory PAF pathway.[1][2] this compound has demonstrated a capacity to down-regulate the production of key inflammatory cytokines, including IL-17.[1]
These application notes provide a comprehensive framework for conducting preclinical proof-of-concept studies to validate the therapeutic efficacy and mechanism of action of this compound using established in vitro and in vivo models.
Proposed Mechanism of Action of this compound
The therapeutic effect of this compound is predicated on its colon-specific activation and subsequent dual inhibitory action on key inflammatory pathways.
Caption: Proposed dual anti-inflammatory mechanism of this compound in the colon.
Part 1: In Vitro Prodrug Characterization
Objective: To verify the colon-specific delivery mechanism of this compound by assessing its stability in simulated upper gastrointestinal conditions and its subsequent cleavage into active components in a simulated colonic environment.
Protocol 1: In Vitro Stability and Activation Assay
This protocol evaluates the release of 5-ASA from this compound in conditions mimicking the stomach, small intestine, and colon.[3][4]
Materials:
-
This compound Sodium
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fresh cecal contents from untreated rats
-
Incubator shaker (37°C)
-
Centrifuge
-
HPLC system for quantification of this compound and 5-ASA
Methodology:
-
Preparation of Cecal Content Slurry: Anesthetize and sacrifice healthy rats. Collect cecal contents and immediately place them in pre-weighed tubes containing anaerobic PBS (pH 7.4) to create a 20% (w/v) slurry.
-
Incubation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in SGF, SIF, and the cecal content slurry.
-
Incubate all samples at 37°C with gentle shaking.
-
-
Sampling: Collect aliquots from each incubation mixture at time points 0, 1, 2, 4, 8, and 12 hours.
-
Sample Processing: Immediately centrifuge the aliquots (e.g., 10,000 x g for 10 min) to pellet solids. Filter the supernatant.
-
Quantification: Analyze the concentration of intact this compound and released 5-ASA in the supernatant using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining and the percentage of 5-ASA released at each time point relative to the initial concentration.
Data Presentation:
Table 1: In Vitro Stability and Release of this compound
| Time (hours) | Incubation Medium | % this compound Remaining (Mean ± SD) | % 5-ASA Released (Mean ± SD) |
|---|---|---|---|
| 0 | SGF (pH 1.2) | 100 | 0 |
| 8 | SGF (pH 1.2) | ||
| 0 | SIF (pH 6.8) | 100 | 0 |
| 8 | SIF (pH 6.8) | ||
| 0 | Cecal Contents (pH 7.4) | 100 | 0 |
| 2 | Cecal Contents (pH 7.4) | ||
| 4 | Cecal Contents (pH 7.4) | ||
| 8 | Cecal Contents (pH 7.4) |
| 12 | Cecal Contents (pH 7.4) | | |
Part 2: In Vivo Efficacy in an Animal Model of Colitis
Objective: To determine the therapeutic efficacy of this compound in a chemically-induced model of colitis that mimics human ulcerative colitis. The Dextran Sulfate Sodium (DSS) model in mice is widely used due to its simplicity and resemblance to human UC.[5]
Overall Experimental Workflow
The workflow outlines the key stages from animal model induction to multi-level endpoint analysis.
Caption: Workflow for the this compound in vivo proof-of-concept study.
Protocol 2: In Vivo Proof-of-Concept using DSS-Induced Colitis
Animals:
Experimental Groups (n=8-10 mice/group):
-
Healthy Control: Regular drinking water + Vehicle (e.g., 0.5% carboxymethylcellulose).
-
DSS Control: 3% (w/v) DSS in drinking water + Vehicle.[6][7]
-
DSS + this compound (Low Dose): 3% DSS + this compound (e.g., 10 mg/kg, b.i.d.).[1]
-
DSS + this compound (High Dose): 3% DSS + this compound (e.g., 30 mg/kg, b.i.d.).[1]
-
DSS + 5-ASA: 3% DSS + 5-ASA (dose equimolar to high-dose this compound).
Methodology:
-
Colitis Induction: Administer 3% (w/v) DSS (MW 36,000-50,000 Da) in autoclaved drinking water ad libitum for 7 consecutive days.[6] Replace the DSS solution every other day. Healthy controls receive regular water.
-
Drug Administration: Administer the assigned treatments daily via oral gavage from Day 0 to Day 7.
-
Clinical Monitoring: Record the body weight, stool consistency, and presence of gross blood in the stool for each mouse daily.[5] Calculate the Disease Activity Index (DAI) using the criteria in Table 2. Euthanize mice that lose more than 25-30% of their initial body weight.[5][8]
-
Termination and Sample Collection: On Day 8, euthanize all mice.
-
Carefully excise the entire colon from the cecum to the anus.
-
Measure the colon length as a marker of inflammation (inflammation leads to colon shortening).
-
Divide the colon into sections for MPO assay, cytokine analysis, and histology.
-
Data Presentation:
Table 2: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | None or gain | Normal, well-formed | None |
| 1 | 1-5% | ||
| 2 | 6-10% | Loose stools | Slight bleeding |
| 3 | 11-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
DAI = (Score for Weight Loss + Score for Stool Consistency + Score for Rectal Bleeding) / 3
Protocol 3: Myeloperoxidase (MPO) Activity Assay
This assay quantifies neutrophil infiltration into the colonic tissue, a key marker of inflammation.[9]
Materials:
-
Pre-weighed frozen colon tissue samples
-
Homogenization Buffer: 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer, pH 6.0.
-
Assay Reagent: o-dianisidine dihydrochloride and hydrogen peroxide in 50 mM phosphate buffer.
-
Spectrophotometer (plate reader).
Methodology:
-
Homogenization: Homogenize the colon tissue sample in ice-cold HTAB buffer (e.g., 1 mL per 50 mg tissue).[9]
-
Extraction: Subject the homogenate to three freeze-thaw cycles to lyse the cells and release MPO.[10]
-
Centrifugation: Centrifuge the samples at >10,000 x g for 15-30 minutes at 4°C.[9][11]
-
Assay:
-
Add the resulting supernatant (sample) to a 96-well plate.
-
Add the assay reagent containing o-dianisidine and H₂O₂.
-
-
Measurement: Immediately measure the change in absorbance at 460 nm over time (kinetic assay) using a spectrophotometer.[9][12]
-
Calculation: MPO activity is expressed as Units/mg of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
Protocol 4: Colonic Cytokine Quantification by ELISA
This protocol measures the levels of key pro-inflammatory cytokines in the colon.[13][14]
Materials:
-
Pre-weighed frozen colon tissue samples
-
Tissue Lysis Buffer with protease inhibitors
-
Commercial ELISA kits for mouse TNF-α, IL-1β, IL-6, and IL-17
-
BCA Protein Assay Kit
-
ELISA plate reader
Methodology:
-
Homogenization: Homogenize colon tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA assay to normalize cytokine levels.[15]
-
ELISA: Perform the sandwich ELISA for each cytokine according to the manufacturer's protocol.[16][17] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding tissue homogenate samples and standards.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the cytokine concentrations (in pg/mL) from the standard curve and normalize to the total protein content (expressed as pg/mg of total protein).
Protocol 5: Histopathological and Immunohistochemical (IHC) Analysis
This provides a qualitative and semi-quantitative assessment of tissue damage and the molecular mechanism of action.
Materials:
-
Colon tissue sections fixed in 10% neutral buffered formalin.
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Primary antibody against the active form of NF-κB (p65)
-
Enzyme-conjugated secondary antibody and detection system (e.g., DAB).[18]
-
Microscope
Methodology:
-
Tissue Processing: Dehydrate the formalin-fixed colon samples and embed them in paraffin wax.[19][20]
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
H&E Staining: Deparaffinize and rehydrate a set of slides and stain with H&E to assess mucosal architecture, epithelial damage, and inflammatory cell infiltration. Score the histological damage based on established criteria.
-
Immunohistochemistry (IHC) for NF-κB:
-
Perform antigen retrieval on a separate set of slides.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.[2][18]
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize with a DAB substrate, which produces a brown stain.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Capture images using a light microscope. Analyze the H&E slides for inflammation severity. For IHC, assess the intensity and localization (cytoplasmic vs. nuclear) of NF-κB staining in epithelial and immune cells.
Part 3: Summary of Expected Quantitative Outcomes
The data generated from the in vivo study can be summarized for clear comparison between groups.
Table 3: Summary of In Vivo Efficacy Results (Day 8)
| Group | Final DAI Score (Mean ± SEM) | Colon Length (cm) (Mean ± SEM) | MPO Activity (U/mg tissue) (Mean ± SEM) |
|---|---|---|---|
| Healthy Control | |||
| DSS Control | |||
| DSS + this compound (Low) | |||
| DSS + this compound (High) |
| DSS + 5-ASA | | | |
Table 4: Colonic Cytokine Levels (Day 8)
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | IL-17 (pg/mg protein) |
|---|---|---|---|---|
| Healthy Control | ||||
| DSS Control | ||||
| DSS + this compound (Low) | ||||
| DSS + this compound (High) |
| DSS + 5-ASA | | | | |
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nwlifescience.com [nwlifescience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intestinal Inflammatory Cytokine Response in Relation to Tumorigenesis in the ApcMin/+ Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. h-h-c.com [h-h-c.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Human colon tissue clearing and Immunohistochemistry [protocols.io]
- 20. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
Application Notes and Protocols for Quantifying Interleukin-17 Downregulation by Dersalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the downregulation of Interleukin-17 (IL-17) by the novel anti-inflammatory compound, Dersalazine. The protocols and data presented are based on preclinical studies in rodent models of colitis, offering a framework for assessing the therapeutic potential of this compound in inflammatory bowel disease (IBD) and other IL-17-mediated inflammatory conditions.
Introduction
This compound sodium is a new chemical entity that combines a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2][3] Emerging evidence strongly suggests that a key mechanism of this compound's anti-inflammatory efficacy is its ability to downregulate the production of IL-17, a pivotal pro-inflammatory cytokine in the pathogenesis of IBD.[1][2][3] this compound has demonstrated significant intestinal anti-inflammatory effects in various rodent models of colitis, which are associated with a reduction in IL-17 expression.[1][2][3]
This document outlines the quantitative effects of this compound on IL-17 and other inflammatory markers, provides detailed protocols for key experimental assays, and visualizes the proposed signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on IL-17 and Inflammatory Markers
The following tables summarize the quantitative and qualitative data from studies investigating the effects of this compound in rodent models of colitis.
Table 1: Effect of this compound on Colonic IL-17 Gene Expression in TNBS-Induced Colitis in Rats
| Treatment Group | Dose (mg/kg, b.i.d.) | Duration | IL-17 mRNA Expression Level | Other Th17-Related Gene Expression | Reference |
| Healthy Control | - | 2 and 7 days | Baseline | Baseline | [1] |
| TNBS Control | - | 2 and 7 days | Significantly Increased | Increased IL-12A & IL-23 | [1] |
| This compound | 10 | 2 days | Reduced | Not specified | [1] |
| This compound | 30 | 2 days | Reduced | Not specified | [1] |
| This compound | 10 | 7 days | Significantly Reduced | Reduced IL-12A & IL-23 | [1] |
| This compound | 30 | 7 days | Significantly Reduced | Reduced IL-12A & IL-23 | [1] |
| Sulfasalazine (SAZ) | 30 | 2 and 7 days | No Significant Effect | Not specified | [1] |
TNBS: Trinitrobenzene sulfonic acid
Table 2: Effect of this compound on Colonic Pro-Inflammatory Cytokine Protein Levels in DSS-Induced Colitis in C57BL/6 Mice
| Treatment Group | Dose (mg/kg, b.i.d.) | IL-17 Protein Level | IL-1β Protein Level | IL-6 Protein Level | Reference |
| Healthy Control | - | Baseline | Baseline | Baseline | [1] |
| DSS Control | - | Significantly Increased | Significantly Increased | Significantly Increased | [1] |
| This compound | 30 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
DSS: Dextran sodium sulfate. Note: this compound was not effective in the DSS-induced colitis model in BALB/c mice, a strain with a defective Th1/Th17 response.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound in downregulating IL-17 and the general workflows for the experimental protocols.
Caption: Proposed signaling pathway for this compound-mediated IL-17 downregulation.
Caption: General experimental workflow for quantifying IL-17 downregulation.
Experimental Protocols
The following are detailed protocols for the key experiments used to quantify the downregulation of IL-17 by this compound.
Protocol for Quantification of IL-17 mRNA by Real-Time PCR (RT-PCR)
Objective: To measure the relative gene expression of IL-17 in colonic tissue samples.
Materials:
-
Colonic tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for IL-17 and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize 20-30 mg of colonic tissue in lysis buffer using a bead beater or rotor-stator homogenizer.
-
Extract total RNA from the homogenate following the manufacturer's protocol for the RNA extraction kit.
-
Elute the RNA in RNase-free water.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for IL-17 or the housekeeping gene, and nuclease-free water.
-
Add the diluted cDNA template to the reaction mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Record the cycle threshold (Ct) values for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of IL-17 mRNA using the ΔΔCt method.
-
Normalize the Ct values of IL-17 to the Ct values of the housekeeping gene (ΔCt = CtIL-17 - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each sample (ΔΔCt = ΔCtsample - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Protocol for Quantification of IL-17 Protein by ELISA
Objective: To measure the concentration of IL-17 protein in colonic tissue homogenates.
Materials:
-
Colonic tissue samples
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
IL-17 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Protein Extraction:
-
Homogenize a pre-weighed piece of colonic tissue in ice-cold protein extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the total protein concentration of the supernatant using a BCA protein assay.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol for the specific IL-17 ELISA kit.
-
Briefly, this involves adding standards and diluted samples (normalized for total protein concentration) to a microplate pre-coated with an anti-IL-17 capture antibody.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-17 in the samples by interpolating their absorbance values on the standard curve.
-
Express the IL-17 concentration as pg/mg of total protein.
-
Protocol for Identification and Quantification of Th17 Cells by Flow Cytometry
Objective: To determine the percentage of IL-17-producing CD4+ T cells (Th17 cells) in the lamina propria of the colon.
Materials:
-
Colonic tissue
-
Collagenase and DNase I
-
Ficoll-Paque or Percoll for lymphocyte isolation
-
Cell culture medium (e.g., RPMI-1640)
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Fluorescently conjugated antibodies against CD4, and IL-17A
-
Fixation and permeabilization buffer
-
Flow cytometer
Procedure:
-
Isolation of Lamina Propria Lymphocytes:
-
Mince the colonic tissue and incubate with a digestion buffer containing collagenase and DNase I to release the lamina propria cells.
-
Isolate the lymphocytes from the cell suspension using a density gradient centrifugation method (e.g., Ficoll-Paque or Percoll).
-
-
Cell Stimulation:
-
Resuspend the isolated lymphocytes in cell culture medium and stimulate with a cell stimulation cocktail for 4-6 hours at 37°C. This step is crucial to induce intracellular cytokine production to detectable levels.
-
-
Staining:
-
Wash the cells and stain for the surface marker CD4 with a fluorescently conjugated anti-CD4 antibody.
-
Fix and permeabilize the cells using a fixation and permeabilization buffer.
-
Stain for intracellular IL-17 with a fluorescently conjugated anti-IL-17A antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, identify the CD4+ T cell population.
-
Within the CD4+ T cell population, quantify the percentage of cells that are positive for IL-17A.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).
-
Report the percentage of Th17 cells as a percentage of the total CD4+ T cell population.
-
Conclusion
This compound effectively downregulates IL-17 expression in preclinical models of colitis, highlighting its potential as a therapeutic agent for IBD. The protocols provided in these application notes offer a robust framework for researchers to quantify the effects of this compound and other novel compounds on the IL-17 pathway. Further investigation into the precise molecular targets of this compound within the Th17 differentiation and activation cascade will provide a more complete understanding of its mechanism of action.
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with Dersalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersalazine is a novel anti-inflammatory compound that combines 5-aminosalicylic acid (5-ASA) with a potent platelet-activating factor (PAF) antagonist.[1][2] This dual mechanism of action makes it a promising therapeutic candidate for inflammatory conditions, particularly those involving the gastrointestinal tract, such as inflammatory bowel disease (IBD). Emerging research indicates that this compound's therapeutic effects are linked to its ability to modulate T-cell responses, specifically by down-regulating the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] This suggests a significant impact on the Th17 lineage of T-helper cells, which are key drivers of inflammation in many autoimmune diseases.
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on T-cell populations. The following protocols and data presentation formats are designed to enable researchers to quantitatively assess changes in T-cell subsets, cytokine production, and relevant signaling pathways following this compound treatment.
Mechanism of Action
This compound's mechanism of action in T-cells is believed to involve the modulation of key inflammatory signaling pathways. While direct evidence for this compound is still emerging, its structural similarity to sulfasalazine suggests a potential role in the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, this compound may suppress T-cell activation, proliferation, and the production of inflammatory mediators. Furthermore, studies on the related compound sulfasalazine have demonstrated its ability to induce T-cell apoptosis, a mechanism that could contribute to the resolution of inflammation.[5]
The PAF antagonist component of this compound also contributes to its anti-inflammatory properties by blocking the effects of PAF, a potent lipid mediator involved in T-cell activation and differentiation.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from flow cytometry analysis of T-cells treated with this compound.
Table 1: Effect of this compound on Major T-Cell Populations
| Treatment Group | Concentration (µM) | % CD3+ T-Cells | % CD4+ T-Cells | % CD8+ T-Cells | CD4/CD8 Ratio |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| Positive Control | - |
Table 2: Effect of this compound on T-Helper 17 (Th17) Cell Population
| Treatment Group | Concentration (µM) | % CD4+ T-Cells | % IL-17A+ of CD4+ T-Cells | Mean Fluorescence Intensity (MFI) of IL-17A |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control | - |
Table 3: Effect of this compound on T-Cell Activation Markers
| Treatment Group | Concentration (µM) | % CD69+ of CD4+ T-Cells | % CD25+ of CD4+ T-Cells | % HLA-DR+ of CD8+ T-Cells |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control | - |
Table 4: Effect of this compound on T-Cell Apoptosis
| Treatment Group | Concentration (µM) | % Early Apoptotic T-Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic T-Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control | - |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which serve as the source of T-cells for subsequent experiments.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new centrifuge tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Culture and this compound Treatment
This protocol outlines the in vitro treatment of T-cells with this compound.
Materials:
-
Isolated PBMCs
-
RPMI-1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (same solvent as this compound)
-
96-well cell culture plates
Procedure:
-
Seed the isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
For experiments involving T-cell activation, add the activation reagents to the appropriate wells.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Add the this compound dilutions and vehicle control to the designated wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 3: Flow Cytometry Staining for T-Cell Surface Markers
This protocol details the staining of T-cells for surface markers to identify different subpopulations.
Materials:
-
Treated and control cells from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD69, CD25, HLA-DR)
-
Fc block (to prevent non-specific antibody binding)
-
Flow cytometry tubes
Procedure:
-
Harvest the cells from the culture plate and transfer them to flow cytometry tubes.
-
Wash the cells with FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cells in FACS buffer and add Fc block. Incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface marker antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
Protocol 4: Intracellular Staining for Cytokines (IL-17A)
This protocol is for the detection of intracellular cytokines, specifically IL-17A, within T-cells.
Materials:
-
Treated and control cells (stimulated for cytokine production)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibody against IL-17A
-
FACS buffer
Procedure:
-
Four to six hours before the end of the cell culture period, add a protein transport inhibitor to the wells to allow for intracellular cytokine accumulation.
-
Harvest the cells and perform surface staining as described in Protocol 3.
-
After the final wash of the surface staining, resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Add the fluorochrome-conjugated anti-IL-17A antibody diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
Protocol 5: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol allows for the quantification of apoptotic and necrotic T-cells.
Materials:
-
Treated and control cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add FITC-Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Just before analysis, add PI solution to the cell suspension.
-
Analyze the samples on a flow cytometer within one hour.
Visualizations
Caption: Proposed signaling pathway of this compound in T-cells.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dersalazine Off-Target Effects: A Technical Support Guide for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dersalazine in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound sodium is a pro-drug that is designed to deliver its active components to the colon. It is composed of 5-aminosalicylic acid (5-ASA) linked to a potent platelet-activating factor (PAF) antagonist, UR-12715, via an azo bond.[1] In the colon, bacterial azoreductases cleave this bond, releasing the two active molecules.[1] The intended therapeutic effect is anti-inflammatory, primarily through the inhibition of PAF-mediated signaling by UR-12715 and the anti-inflammatory properties of 5-ASA, which include the down-regulation of pro-inflammatory cytokines such as IL-17, TNF-α, IL-1β, and IL-6.[1]
Q2: Are there any known off-target effects of this compound as a whole molecule in cellular assays?
A2: Currently, there is a lack of publicly available data from comprehensive off-target screening of the intact this compound molecule in cellular assays, such as broad kinase or receptor panel screens. Most of the available literature focuses on its intended anti-inflammatory effects in the context of inflammatory bowel disease.
Q3: What are the known off-target effects of this compound's main metabolite, 5-aminosalicylic acid (5-ASA), in cellular assays?
A3: Yes, several off-target effects of 5-ASA have been documented in in-vitro studies, particularly in the context of cancer cell lines. These effects are independent of its well-known anti-inflammatory mechanisms. The two most prominent off-target pathways identified are the inhibition of Phospholipase D (PLD) leading to mTOR pathway inhibition, and the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).
Q4: Can you provide more detail on the 5-ASA-mediated inhibition of the PLD/mTOR pathway?
A4: In colorectal cancer cell lines, 5-ASA has been shown to inhibit the activity of Phospholipase D (PLD), an enzyme that produces phosphatidic acid (PA).[2] PA is a critical signaling lipid that activates the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting PLD, 5-ASA reduces PA levels, leading to the downregulation of mTOR signaling and subsequent cell cycle arrest.[2]
Q5: How does 5-ASA interact with the PPARγ pathway?
A5: 5-ASA has been identified as a ligand for PPARγ, a nuclear receptor that plays a key role in regulating gene expression related to cell proliferation and apoptosis.[3] In colon cancer cell lines, activation of PPARγ by 5-ASA has been shown to inhibit cell growth and proliferation while inducing apoptosis.[3] This antineoplastic effect is a distinct off-target activity of 5-ASA.
Q6: Are there any known off-target effects for UR-12715, the other metabolite of this compound?
Troubleshooting Guide
Problem: I am observing unexpected anti-proliferative effects or cell cycle arrest in my cellular assay when treating with this compound, which is not the intended focus of my experiment.
Possible Cause: This effect may be due to the off-target activity of the 5-ASA metabolite of this compound. If your cell line is sensitive to the inhibition of the PLD/mTOR pathway or activation of the PPARγ pathway, you may observe these effects.
Troubleshooting Steps:
-
Confirm Metabolite Activity: If your experimental system has the capability to cleave the azo bond of this compound (e.g., through the presence of specific reductases or in co-culture with bacteria), you are likely observing the effects of its metabolites. To confirm this, you can run parallel experiments with 5-ASA and UR-12715 individually.
-
Assess Pathway Phosphorylation: To investigate the involvement of the mTOR pathway, perform a western blot to analyze the phosphorylation status of key downstream targets of mTOR, such as p70S6K and 4E-BP1. A decrease in phosphorylation would suggest mTOR inhibition.
-
Investigate PPARγ Activation: To determine if the PPARγ pathway is involved, you can use a PPARγ antagonist, such as GW9662, in co-treatment with this compound or 5-ASA. If the anti-proliferative effect is rescued by the antagonist, it indicates PPARγ-mediated activity.[3]
-
Cell Line Specificity: Be aware that the magnitude of these off-target effects can be cell-line dependent. It is advisable to characterize the response in your specific cellular model.
Problem: My results with this compound are inconsistent across different experiments.
Possible Cause: The conversion of this compound to its active metabolites, 5-ASA and UR-12715, may be variable in your cellular assay system.
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistent cell densities, passage numbers, and media conditions, as these can influence cellular metabolism and drug sensitivity.
-
Directly Test Metabolites: For more consistent and directly interpretable results regarding the downstream effects, consider using the active metabolites, 5-ASA and UR-12715, directly in your assays.
Data Presentation
Table 1: Summary of Known Off-Target Effects of 5-Aminosalicylic Acid (5-ASA) in Cellular Assays
| Pathway | Molecular Target | Observed Effect in Cellular Assays | Cell Types Studied |
| mTOR Signaling | Phospholipase D (PLD) | Inhibition of PLD activity, leading to decreased phosphatidic acid (PA) production and subsequent downregulation of mTOR signaling.[2] This results in cell cycle arrest.[2] | Colorectal cancer cell lines[2] |
| PPARγ Signaling | PPARγ | Activation of PPARγ, leading to the inhibition of cell growth and proliferation, and the induction of apoptosis.[3] | HT-29 and Caco-2 colon cancer cell lines[3] |
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Downstream Targets
-
Cell Treatment: Plate cells and treat with this compound, 5-ASA, or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1. Use a loading control such as β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: PPARγ Antagonist Rescue Experiment
-
Cell Plating: Seed cells in a multi-well plate suitable for your proliferation or apoptosis assay.
-
Co-treatment: Treat cells with the following conditions:
-
Vehicle control
-
This compound or 5-ASA alone
-
GW9662 (PPARγ antagonist) alone
-
This compound or 5-ASA in combination with GW9662
-
-
Assay: After the desired incubation period, perform a cell proliferation assay (e.g., MTT, CyQUANT) or an apoptosis assay (e.g., Caspase-Glo, TUNEL).
-
Analysis: Compare the effects of this compound or 5-ASA in the presence and absence of GW9662 to determine if the antagonist can rescue the observed phenotype.
Visualizations
Caption: Metabolism of this compound and its intended anti-inflammatory effects.
Caption: Known off-target signaling pathways of 5-ASA in cellular assays.
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dersalazine Concentration for Cytokine Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing Dersalazine in cytokine inhibition experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for cytokine inhibition?
This compound sodium is a compound that combines 5-aminosalicylic acid (5-ASA) with a potent platelet-activating factor (PAF) antagonist, UR-12715, through an azo bond.[1] Its anti-inflammatory effects stem from this dual composition. The 5-ASA component is known to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[2] The PAF antagonist component blocks the PAF receptor, which is involved in various inflammatory processes.
Q2: Which cytokines are known to be inhibited by this compound?
In experimental models of colitis, this compound has been shown to reduce the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[1][3]
Q3: What are the key signaling pathways affected by this compound?
This compound's inhibitory effects on cytokine production are primarily mediated through the modulation of the NF-κB pathway by its 5-ASA component and the Platelet-Activating Factor (PAF) receptor signaling pathway by its antagonist component. There is also evidence to suggest an indirect influence on the JAK-STAT pathway , as PAF has been shown to induce proteases via this pathway.[4]
Q4: What is a recommended starting concentration range for in vitro experiments?
Q5: How should I assess the cytotoxicity of this compound in my cell model?
It is crucial to perform a cell viability assay, such as the MTT assay, to determine the optimal non-toxic concentration range of this compound for your specific cell line. This will ensure that the observed cytokine inhibition is not a result of cellular toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant cytokine inhibition observed. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Cell type is not responsive. | Ensure your cell model expresses the PAF receptor and is known to produce the cytokines of interest upon stimulation. | |
| Inadequate stimulation of cytokine production. | Optimize the concentration and incubation time of the inflammatory stimulus (e.g., LPS, TNF-α). | |
| Issues with this compound stability or solubility. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) before diluting in cell culture medium. | |
| High cell death observed in treated wells. | This compound concentration is too high, leading to cytotoxicity. | Perform a thorough dose-response cell viability assay (e.g., MTT) to determine the maximum non-toxic concentration. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). | |
| Intolerance of the cell line to 5-ASA compounds. | Some cell lines may be more sensitive to aminosalicylates. Consider using a lower concentration range or a different cell model if toxicity persists at effective concentrations.[8] | |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Uneven drug distribution. | Mix the plate gently by tapping or using a plate shaker after adding this compound. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Unexpected or off-target effects observed. | This compound may have effects on other signaling pathways. | The 5-ASA component has been reported to have various cellular effects.[6] Carefully review the literature for potential off-target effects and consider including additional controls in your experiments. |
Data Presentation
Table 1: Summary of In Vivo this compound Effects on Cytokine Production in Rodent Colitis Models
| Cytokine | Model | This compound Sodium Dose | Outcome | Reference |
| TNF-α, IL-1β, IL-6, IL-17 | TNBS-induced colitis in rats | 10 and 30 mg·kg⁻¹ b.i.d. for 7 days | Significant reduction in colonic production | [1] |
| IL-1β, IL-6, IL-17 | DSS-induced colitis in C57BL/6 mice | Not specified | Significant reduction in colonic production | [1] |
| IL-17 | TNBS-induced colitis in rats | 10 and 30 mg·kg⁻¹ b.i.d. for 2 days | Significant reduction in colonic expression | [1] |
Table 2: In Vitro IC50 Values of Related Compounds for Target Inhibition
| Compound | Target/Assay | IC50 Value | Reference |
| Apafant (PAF antagonist) | PAF-induced human platelet aggregation | 170 nM | [5] |
| Etizolam (PAF antagonist) | PAF-induced rabbit platelet aggregation | 3.8 µM | [9] |
| Etizolam (PAF antagonist) | ³H-PAF binding to rabbit platelets | 22 nM | [9] |
| Note: Specific IC50 values for this compound on the inhibition of individual cytokines are not currently available in the published literature. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol is for assessing cell viability and determining the appropriate concentration range of this compound for subsequent cytokine inhibition studies.
Materials:
-
This compound sodium
-
Appropriate cell line (e.g., macrophages, intestinal epithelial cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the concentration range that does not significantly reduce cell viability.
Protocol 2: Measuring Cytokine Inhibition by this compound using ELISA
This protocol outlines the steps to quantify the inhibitory effect of this compound on the production of a specific cytokine (e.g., TNF-α) using a sandwich ELISA.
Materials:
-
Cells and culture reagents
-
This compound
-
Inflammatory stimulus (e.g., LPS)
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control) and incubate for the optimal time to induce cytokine production (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Add the cytokine standards (serially diluted) and your collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes in the dark until a color develops.
-
Reaction Stoppage and Measurement: Add the stop solution to each well. Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in your samples. Determine the percentage of inhibition for each this compound concentration compared to the stimulated control.
Mandatory Visualizations
Signaling Pathways
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aminosalicylic acid intolerance is associated with a risk of adverse clinical outcomes and dysbiosis in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An antagonistic activity of etizolam on platelet-activating factor (PAF). In vitro effects on platelet aggregation and PAF receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Dersalazine Metabolite Identification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the identification and analysis of Dersalazine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound is a prodrug designed for targeted delivery to the colon. Its primary metabolism occurs in the colon, where gut microbiota cleave the azo bond through a process called azoreduction. This releases its two active metabolites: UR-12715 (a Platelet-Activating Factor antagonist with anti-TNFα properties) and 5-aminosalicylic acid (5-ASA).[1] Systemic exposure to the parent drug, this compound, and its anti-PAF metabolite is minimal, typically less than 1%.[1]
Q2: What are the expected major metabolites of this compound I should be looking for?
The two primary and pharmacologically active metabolites are UR-12715 and 5-ASA.[1] Further metabolism may occur for both of these metabolites through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[2][3][4] For 5-ASA, a common metabolite is N-acetyl-5-ASA. Researchers should also consider potential degradation products that might form during sample preparation and analysis.[5]
Q3: Why am I observing low systemic concentrations of this compound and its metabolites in plasma samples?
This is an expected finding. This compound is designed for topical action in the colon. Studies in healthy volunteers have confirmed that systemic exposure to both this compound and its primary active metabolite, UR-12715, is very low, with cumulative systemic recovery of radioactivity being less than 1% of the total administered dose in radiolabeled studies.[1] Fecal samples are the primary matrix for recovering the active metabolite UR-12715.[1]
Troubleshooting Guides
Issue 1: Poor peak shape or low signal intensity for this compound and its metabolites in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Many endogenous metabolites are highly polar and may not be well-retained on standard reversed-phase HPLC columns.[6] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of polar metabolites.[6] Optimize the mobile phase composition, gradient, and flow rate.[7] |
| Inefficient Ionization | This compound and its metabolites may ionize more efficiently in either positive or negative mode. Test both ionization polarities. Electrospray ionization (ESI) is effective for charged metabolites, but for compounds that do not ionize well with ESI, consider Atmospheric Pressure Chemical Ionization (APCI).[5] |
| Matrix Effects | Biological matrices can suppress the ionization of target analytes.[8] Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Utilize matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects. |
| Sample Degradation | Metabolites can be unstable and degrade after extraction.[5] Minimize the time between sample preparation and analysis. Consider the use of preservatives if specific degradation pathways are known.[5] |
Issue 2: Difficulty in distinguishing between isomeric metabolites.
| Possible Cause | Troubleshooting Step |
| Co-elution of Isomers | Isomers have the same mass-to-charge ratio (m/z) and can be difficult to distinguish by mass spectrometry alone.[6][9] |
| - Optimize Chromatography: Adjust the chromatographic method (e.g., change the column, mobile phase, or gradient) to achieve baseline separation of the isomers.[6] | |
| - Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns.[9] Acquire MS/MS spectra for the co-eluting peaks and compare the fragmentation patterns to reference standards or in-silico fragmentation predictions.[9] | |
| - Chemical Derivatization: In some cases, derivatizing the sample can help to separate isomers chromatographically.[5] |
Issue 3: Incorrect metabolite identification based on accurate mass.
| Possible Cause | Troubleshooting Step |
| Presence of Isobars or In-source Fragments | Accurate mass measurements alone can lead to false positives due to the presence of compounds with similar molecular weights (isobars) or in-source degradation products.[9] |
| - MS/MS Confirmation: Always confirm metabolite identity with MS/MS fragmentation data. The fragmentation pattern provides a higher level of confidence in the structural elucidation.[9] | |
| - Retention Time Matching: Compare the retention time of the putative metabolite with that of an authentic reference standard under the same chromatographic conditions.[10] | |
| - Isotopic Pattern Analysis: Examine the isotopic pattern of the ion to confirm its elemental composition. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound and its Metabolites from Fecal Samples
-
Homogenization: Homogenize a known weight of fecal sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Extraction: Add an organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the homogenate to precipitate proteins and extract the analytes.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins and solid debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.
Protocol 2: General LC-MS/MS Method for Metabolite Identification
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column or a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute analytes of varying polarities.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan for initial screening, followed by data-dependent acquisition (DDA) or data-independent acquisition (DIA) for MS/MS fragmentation.[11]
-
Collision Energy: Optimize collision energy to obtain informative fragment ions.
-
Visualizations
Caption: Metabolic pathway of this compound in the colon.
Caption: Troubleshooting workflow for metabolite identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Detection of Pharmaceutical Drugs and Metabolites in Serum Using Data-Independent Acquisition Mass Spectrometry and Open-Access Data Acquisition Tools - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dersalazine Resistance in Chronic Inflammation Models
Welcome to the technical support center for researchers utilizing Dersalazine in chronic inflammation models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, including diminished efficacy or suspected resistance, that you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound sodium is a novel compound that combines 5-aminosalicylic acid (5-ASA), the active component of mesalazine, with a potent platelet-activating factor (PAF) antagonist through an azo bond.[1][2] Its dual mechanism of action involves:
-
5-ASA moiety: This component exerts anti-inflammatory effects through multiple pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4][5] This leads to a reduction in the production of pro-inflammatory cytokines.[6][7][8]
-
PAF antagonist moiety: This component blocks the pro-inflammatory effects of PAF, a potent lipid mediator involved in inflammation.[1][2]
Q2: What are the potential reasons for observing reduced this compound efficacy in my model?
Reduced efficacy of this compound in your experimental model could be due to several factors, ranging from experimental variables to potential biological resistance mechanisms. It is crucial to systematically troubleshoot these possibilities. Potential reasons include:
-
Suboptimal drug concentration or delivery: The effective concentration of this compound may not be reaching the site of inflammation.
-
Model-specific factors: The inflammatory phenotype of your chosen model may be driven by pathways that are less sensitive to this compound's mechanisms of action.
-
Microbial metabolism: Gut microbiota can metabolize the 5-ASA component of this compound into an inactive form.[1][9][10]
-
Alterations in cellular drug transport: Changes in the expression or function of drug transporters could limit the intracellular concentration of this compound's active components.
-
Modifications in target signaling pathways: Alterations in the NF-κB or PPAR-γ signaling cascades within the target cells could render them less responsive to 5-ASA.[11][12]
Q3: Is there evidence of clinical resistance to this compound?
Currently, there is limited specific literature on clinical resistance to this compound. However, resistance to 5-ASA-based therapies, which share a core mechanism with this compound, is a recognized clinical challenge. The insights gained from studying 5-ASA resistance can provide a valuable framework for investigating potential resistance to this compound.
Troubleshooting Guide
This guide is designed to help you systematically investigate and address suboptimal responses to this compound in your chronic inflammation models.
Problem 1: Higher than expected inflammatory markers despite this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Delivery or Dose | 1. Verify Drug Stability and Formulation: Ensure the this compound compound is properly stored and formulated according to the manufacturer's instructions. |
| 2. Optimize Dosing Regimen: Perform a dose-response study to determine the optimal therapeutic concentration of this compound in your specific model. | |
| 3. Assess Bioavailability: For in vivo models, consider pharmacokinetic studies to measure the concentration of this compound and its metabolites at the site of inflammation. | |
| Model-Specific Insensitivity | 1. Characterize the Inflammatory Profile: Analyze the key inflammatory cytokines and signaling pathways active in your model to ensure they align with this compound's known targets. |
| 2. Consider Alternative Models: If your current model is not responsive, you may need to select a model with a more appropriate inflammatory phenotype. | |
| Microbial Inactivation of 5-ASA | 1. Analyze Gut Microbiota Composition: In in vivo studies, profile the gut microbiome to identify the presence of bacterial species known to acetylate 5-ASA.[1][9][10] |
| 2. Co-administration of Antibiotics: In animal models, consider a pilot study with broad-spectrum antibiotics to reduce the microbial load and assess if this compound efficacy improves. Note: This can have confounding effects on the inflammatory model itself. |
Problem 2: Initial positive response to this compound followed by a loss of efficacy over time.
| Possible Cause | Troubleshooting Steps |
| Development of Cellular Resistance | 1. Investigate Drug Transporter Expression: Analyze the expression of ABC and SLC family drug transporters in the inflamed tissue or cells before and after prolonged this compound treatment.[2][13][14] |
| 2. Assess Target Pathway Integrity: Examine the expression and activation status of key proteins in the NF-κB and PPAR-γ pathways (e.g., p65, IκBα, PPAR-γ) to identify any alterations.[11][12][15] | |
| 3. Sequence Key Target Genes: Consider sequencing key genes in the NF-κB and PPAR-γ pathways to screen for mutations that may confer resistance. | |
| Induction of Pro-inflammatory Feedback Loops | 1. Comprehensive Cytokine Profiling: Perform a broad cytokine and chemokine analysis to identify any compensatory pro-inflammatory pathways that may be activated following long-term this compound exposure. |
Data Presentation
Table 1: Comparative Efficacy of this compound in a Clinical Study
| Treatment Group (4 weeks) | Clinical Remission Rate |
| This compound sodium (1200 mg/12h) | 46.2% |
| Mesalazine (1200 mg/12h) | 12.5% |
| Placebo | 10% |
Data from a double-blind randomized proof of concept study in patients with mild-to-moderate active colitis.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy on Inflammatory Cytokine Production
-
Cell Culture: Culture a relevant cell line (e.g., Caco-2 intestinal epithelial cells or RAW 264.7 macrophages) under standard conditions.
-
Induction of Inflammation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
This compound Treatment: Treat the inflamed cells with a range of this compound concentrations for a predetermined time period (e.g., 24 hours).
-
Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: Compare the cytokine levels in this compound-treated cells to untreated and vehicle-treated controls to determine the dose-dependent inhibitory effect of this compound.
Protocol 2: Western Blot Analysis of NF-κB and PPAR-γ Signaling Pathways
-
Cell Lysis: Following this compound treatment (as described in Protocol 1), lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-p65, IκBα, PPAR-γ).
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to assess changes in protein expression and activation.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for troubleshooting this compound efficacy.
Caption: Decision tree for potential causes of resistance.
References
- 1. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease. | Broad Institute [broadinstitute.org]
- 2. Transport studies with 5-aminosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What do drug transporters really do? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dersalazine and Sulfasalazine for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy, mechanism of action, and safety profiles of Dersalazine and sulfasalazine, two medications for the treatment of inflammatory bowel disease (IBD). The information is based on available preclinical and clinical data to support research and development in this therapeutic area.
Executive Summary
This compound is a novel compound that combines a platelet-activating factor (PAF) antagonist with 5-aminosalicylic acid (5-ASA), offering a dual mechanism of action that includes the down-regulation of the pro-inflammatory cytokine IL-17. In contrast, sulfasalazine is a long-standing treatment for IBD, which acts through its metabolites, sulfapyridine and 5-ASA, to exert anti-inflammatory effects, primarily through the inhibition of nuclear factor kappa-B (NF-κB).
Direct comparative clinical trials between this compound and sulfasalazine are not currently available. This guide, therefore, presents data from individual studies and offers an indirect comparison based on their respective performances against other aminosalicylates, such as mesalazine.
Mechanism of Action
This compound
This compound sodium is a new chemical entity where a potent platelet-activating factor (PAF) antagonist, UR-12715, is linked to a 5-aminosalicylic acid (5-ASA) molecule via an azo bond.[1] This bond is cleaved by bacteria in the colon, releasing the two active components.[2] The proposed mechanism of action involves:
-
PAF Antagonism : The UR-12715 moiety blocks the pro-inflammatory effects of PAF.
-
5-ASA Activity : The 5-ASA component provides local anti-inflammatory effects in the colon.
-
IL-17 Down-regulation : this compound has been shown to reduce the expression of IL-17, a key cytokine in the pathogenesis of IBD.[1]
Sulfasalazine
Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into two active moieties: sulfapyridine and 5-aminosalicylic acid (5-ASA).[3][4][5][6] Its anti-inflammatory effects are attributed to the combined actions of these metabolites. The primary mechanisms include:
-
NF-κB Inhibition : Sulfasalazine and its metabolites inhibit the transcription factor nuclear factor kappa-B (NF-κB), which in turn suppresses the transcription of pro-inflammatory genes.[3]
-
Prostaglandin and Leukotriene Synthesis Inhibition : 5-ASA is believed to inhibit the production of inflammatory prostaglandins and leukotrienes.[7]
-
Free Radical Scavenging : The 5-ASA component also acts as a scavenger of reactive oxygen species.[5]
Comparative Efficacy Data
As no head-to-head trials exist, this section presents efficacy data from separate clinical trials.
This compound Clinical Efficacy
A proof-of-concept, double-blind, randomized study evaluated the efficacy of this compound sodium in patients with mild-to-moderate active ulcerative colitis.[8]
Table 1: Clinical Remission Rates at 4 Weeks
| Treatment Group | N | Clinical Remission |
| This compound sodium (1200 mg/12h) | 13 | 46.2% |
| Mesalazine (1200 mg/12h) | 10 | 12.5% |
| Placebo | 11 | 10% |
Sulfasalazine Clinical Efficacy
Data from various studies on sulfasalazine in mild to moderately active ulcerative colitis are summarized below.
Table 2: Sulfasalazine Efficacy in Mild to Moderately Active Ulcerative Colitis
| Study | N | Dosage | Duration | Clinical Remission Rate |
| Yoshino et al. | 36 | Not specified | Not specified | 69.4% (in refractory UC)[1] |
| Anonymous | 110 | 3 g/day | 6 weeks | 71.8% |
Experimental Protocols
This compound Proof-of-Concept Study Methodology
-
Study Design : A double-blind, randomized, placebo-controlled trial.[8]
-
Patient Population : Patients with a Mayo score ≥ 5 and ≤ 10, including a sigmoidoscopy subscore ≥ 2.[8]
-
Intervention : Patients were randomized to receive this compound sodium (1200 mg/12h), mesalazine (1200 mg/12h), or placebo for 4 weeks.[8]
-
Efficacy Assessment : The primary endpoint was clinical remission at week 4, defined by a full Mayo score. Partial Mayo scores were calculated at week 2.[8]
Safety and Tolerability
This compound
In the proof-of-concept study, adverse events at least possibly related to treatment were reported in 23% of patients receiving this compound sodium.[8] No serious adverse reactions were reported.[8] Increased liver enzymes were observed in 2 out of 13 patients, which returned to normal upon treatment interruption.[8]
Sulfasalazine
Sulfasalazine is associated with a range of potential side effects, many of which are attributed to the sulfapyridine moiety. Common adverse reactions include nausea, headache, rash, and loss of appetite.[9] More severe, though less common, side effects can include blood disorders, liver problems, and severe skin reactions.[4][9] One study reported that 10.1% of patients discontinued sulfasalazine due to adverse drug reactions.[9] A pharmacovigilance study identified significant risk signals in the skin, hematologic, infectious, respiratory, and urinary systems.
Table 3: Comparative Adverse Event Profile
| Adverse Event Category | This compound (vs. Mesalazine & Placebo) | Sulfasalazine (General Profile) |
| Common | Headache, nasopharyngitis, abdominal pain | Nausea, headache, rash, loss of appetite[9] |
| Serious | None reported in the PoC study[8] | Blood disorders, liver injury, severe skin reactions (e.g., Stevens-Johnson syndrome)[4][9] |
| Discontinuation Rate | Not explicitly reported | ~10.1% due to adverse events[9] |
| Specific Events of Note | Transiently elevated liver enzymes (2/13 patients)[8] | Agranulocytosis, folate deficiency anemia[4] |
Discussion and Future Directions
The available data suggests that this compound is a promising new agent for the treatment of ulcerative colitis, with a novel mechanism of action targeting the PAF and IL-17 pathways. The preliminary efficacy data from the proof-of-concept study are encouraging, showing a higher rate of clinical remission compared to both mesalazine and placebo.
Sulfasalazine remains a widely used and effective treatment for IBD, particularly ulcerative colitis. Its efficacy is well-established, but its use can be limited by a significant side effect profile, largely due to the sulfapyridine component.
An indirect comparison, using mesalazine as a benchmark, suggests that this compound may offer a favorable efficacy and safety profile. However, this is speculative and requires confirmation in larger, head-to-head comparative trials.
Future research should focus on:
-
Conducting phase III clinical trials to further establish the efficacy and safety of this compound in a larger patient population.
-
Performing direct comparative studies of this compound versus sulfasalazine and other 5-ASA formulations.
-
Further elucidating the role of PAF antagonism and IL-17 modulation in the treatment of IBD.
This comparative guide highlights the current understanding of this compound and sulfasalazine. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible.
References
- 1. Usefulness of sulfasalazine for patients with refractory-ulcerative colits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and activity of this compound sodium in patients with mild-to-moderate active colitis: double-blind randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics and therapeutic efficacy of sulfasalazine in patients with mildly and moderately active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smrj.scholasticahq.com [smrj.scholasticahq.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 9. Adverse reaction profile of sulfasalazine and its persistence in chronic therapy of rheumatoid arthritis and spondyloarthritis: A multicentric observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dersalazine's Efficacy in Modulating IL-17 Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dersalazine's performance in modulating Interleukin-17 (IL-17) expression against other alternative treatments. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a novel compound combining a platelet-activating factor (PAF) antagonist with 5-aminosalicylic acid (5-ASA), has demonstrated a significant down-regulating effect on IL-17 expression in preclinical models of colitis.[1][2] This targeted mechanism of action positions this compound as a noteworthy candidate for the treatment of inflammatory conditions where the IL-17 signaling pathway is a key driver, such as inflammatory bowel disease (IBD). This guide compares the available data on this compound with established IL-17 inhibitors and conventional IBD therapies, providing a comprehensive overview for researchers and drug development professionals.
Data Presentation: Quantitative Comparison of IL-17 Modulation
The following table summarizes the available quantitative data on the effect of this compound and comparator drugs on IL-17 levels. It is important to note that direct comparative studies are limited, and the data is collated from different experimental models and patient populations.
| Drug | Therapeutic Class | Experimental Model/ Population | Sample Type | IL-17 Concentration (Control/Placebo) | IL-17 Concentration (Treated) | Percent Reduction | p-value | Citation |
| This compound Sodium | PAF Antagonist / 5-ASA | DSS-induced colitis in C57BL/6 mice | Colonic Tissue | ~150 pg/mg protein | ~75 pg/mg protein | ~50% | < 0.05 | [1] |
| Secukinumab | Anti-IL-17A mAb | Psoriasis Patients | Serum | Baseline: Elevated (specific values variable) | Significantly lower after treatment | Significant | Not specified | [3] |
| Ixekizumab | Anti-IL-17A mAb | Psoriatic Arthritis Patients | Peripheral blood, synovial tissue/fluid, skin plaques | Increased number of IL-17A producing cells | Not directly quantified in search results | Not specified | Not specified | [2] |
| Brodalumab | Anti-IL-17RA mAb | Hidradenitis Suppurativa Patients | Serum | Elevated (specific values variable) | Decreased inflammatory pathways | Significant | Not specified | [4] |
| Mesalamine (5-ASA) | Aminosalicylate | Ulcerative Colitis Patients | Serum | Elevated (specific values variable) | No direct significant change reported in some studies | Not specified | Not specified | |
| Sulfasalazine | Aminosalicylate | TNBS-induced colitis in rats | Colonic Tissue | Elevated (specific values variable) | No significant effect on IL-17 expression in a 2-day model | Not specified | Not specified | [1] |
Note: Quantitative data for IL-17 inhibitors often focuses on clinical outcomes rather than direct measurement of IL-17 levels post-treatment. The effect is inferred from the mechanism of action (neutralizing IL-17A or blocking its receptor) and significant clinical improvements.[2][5][6] For conventional therapies like Mesalamine and Sulfasalazine, their effect on the IL-17 pathway is less direct and not consistently reported in terms of quantitative IL-17 reduction.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: IL-17 Signaling Pathway and Points of Intervention.
Caption: Generalized Experimental Workflow for IL-17 ELISA.
Experimental Protocols
Quantification of IL-17 in Mouse Colonic Tissue via ELISA
This protocol is a generalized procedure based on common practices for measuring cytokine levels in tissue homogenates.
1. Sample Preparation:
-
Excise colonic tissue from mice and wash with ice-cold PBS to remove contents.
-
Record the weight of the tissue sample.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[7]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the protein extract.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for mouse IL-17A overnight at 4°C.[8]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample/Standard Incubation: Add prepared standards of known mouse IL-17A concentrations and the tissue homogenate samples to the wells. Incubate for 2 hours at room temperature.[9]
-
Washing: Repeat the washing steps.
-
Detection Antibody: Add a biotinylated detection antibody specific for mouse IL-17A to each well and incubate for 1-2 hours at room temperature.[8]
-
Washing: Repeat the washing steps.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) to each well and incubate for 20-30 minutes at room temperature.[9]
-
Washing: Repeat the washing steps.
-
Substrate: Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.[8]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
3. Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of IL-17A in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the IL-17A concentration to the total protein concentration of each sample (e.g., pg of IL-17 per mg of total protein).
Quantification of IL-17 in Human Serum via ELISA
This protocol is a generalized procedure for measuring cytokine levels in serum.
1. Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C.
-
Carefully collect the serum (supernatant) and store at -80°C until use. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (Sandwich ELISA):
-
The steps for the ELISA procedure are largely the same as for the tissue homogenate, with the following considerations:
3. Data Analysis:
-
The data analysis follows the same principles as described for the tissue homogenate ELISA, with the final concentration typically reported as pg/mL of serum.
Conclusion
This compound demonstrates a clear and significant effect on the down-regulation of IL-17 expression in preclinical models of colitis, suggesting a targeted mechanism of action that is highly relevant to the treatment of IBD. While direct quantitative comparisons with IL-17 inhibiting biologics are challenging due to differences in available data, this compound's performance in reducing local IL-17 production is promising. For researchers and drug development professionals, these findings warrant further investigation into the clinical efficacy of this compound in IL-17-mediated inflammatory diseases. The provided experimental protocols offer a standardized approach for future comparative studies to further validate and quantify the effects of this compound and other compounds on IL-17 expression.
References
- 1. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial of Ixekizumab for Psoriatic Arthritis Shows Positive Results - The Rheumatologist [the-rheumatologist.org]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. medscape.com [medscape.com]
- 6. Ixekizumab, an interleukin-17A specific monoclonal antibody, for the treatment of biologic-naive patients with active psoriatic arthritis: results from the 24-week randomised, double-blind, placebo-controlled and active (adalimumab)-controlled period of … | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
- 9. rndsystems.com [rndsystems.com]
- 10. portal.cytodocs.com [portal.cytodocs.com]
- 11. ulab360.com [ulab360.com]
A Head-to-Head Comparison of Dersalazine and Other PAF Antagonists for Researchers
For Immediate Release
This comprehensive guide provides a detailed, data-driven comparison of Dersalazine, a novel Platelet-Activating Factor (PAF) antagonist, with other prominent PAF antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.
Introduction to this compound and PAF Antagonism
This compound sodium is a new chemical entity that combines a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, with 5-aminosalicylic acid (5-ASA) through an azo bond.[1] This unique structure allows for the targeted delivery of both active moieties to the colon, where the azo bond is cleaved by bacterial azoreductases. This dual mechanism of action, combining PAF antagonism and the anti-inflammatory effects of 5-ASA, makes this compound a promising candidate for the treatment of inflammatory bowel diseases (IBD) like ulcerative colitis.[1]
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2][3] PAF antagonists are a class of drugs that inhibit the binding of PAF to its receptor, thereby blocking its pro-inflammatory and pro-thrombotic signaling pathways.[2] Over the years, numerous natural and synthetic PAF antagonists have been developed and investigated for their therapeutic potential in various inflammatory conditions.[4]
Comparative Efficacy of PAF Antagonists
The following tables summarize the available quantitative data on the efficacy of this compound (and its active PAF antagonist moiety, UR-12715) and other notable PAF antagonists. The data is compiled from various in vitro and in vivo studies.
In Vitro Inhibition of PAF-Induced Platelet Aggregation
This table compares the half-maximal inhibitory concentration (IC50) of various PAF antagonists in preventing PAF-induced platelet aggregation, a key in vitro measure of their antagonistic potency.
| PAF Antagonist | IC50 (µM) | Species | Reference |
| UR-12715 (active moiety of this compound) | 0.008 | Rat | [5] |
| BN 52021 | 12 | Rabbit | [1][6] |
| Kadsurenone | 18 | Rabbit | [1][6] |
| Aglafoline | 50 | Rabbit | [1][6] |
| WEB 2086 | - | - | - |
| TCV-309 | - | - | - |
| Lexipafant | - | - | - |
| SRI 63-675 | 3.43 (human), 0.25 (guinea pig), 0.97 (rabbit) | Various | [7] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
In Vivo Anti-Inflammatory Efficacy
This table presents data on the in vivo efficacy of different PAF antagonists in various animal models of inflammation.
| PAF Antagonist | Animal Model | Endpoint | Efficacy | Reference |
| This compound | TNBS-induced colitis (rat) | Reduction in macroscopic damage score | Significant reduction at 10 and 30 mg/kg | [8] |
| UR-12715 | TNBS-induced colitis (rat) | Reduction in macroscopic damage score | Significant reduction | [8] |
| BN 52021 | PAF-induced oedema (rabbit) | Inhibition of oedema | 63-71% inhibition (i.v.) | [9] |
| WEB 2086 | Carrageenan-induced paw oedema (mouse) | Reduction of oedema (first phase) | Significant reduction | [10] |
| WEB 2170 | Carrageenan-induced paw oedema (mouse) | Reduction of oedema (48h) | Dose-dependent inhibition | [10] |
| TCV-309 | Neuropathic pain model (mouse) | Anti-allodynia effect | Potent and long-lasting | [11] |
| Lexipafant | Acute pancreatitis (human) | Reduction in organ failure | Significant reduction in incidence and score | [12] |
| SRI 63-675 | PAF-induced hypotension (rat) | Inhibition of hypotension | ED50 of 32 µg/kg i.v. | [7] |
Clinical Efficacy of this compound in Ulcerative Colitis
A proof-of-concept, double-blind, randomized clinical trial was conducted to evaluate the safety and efficacy of this compound sodium in patients with mild-to-moderate active ulcerative colitis.
| Treatment Group | Number of Patients | Clinical Remission at 4 Weeks |
| This compound Sodium (1200 mg/12h) | 13 | 46.2% |
| Mesalazine (1200 mg/12h) | 10 | 12.5% |
| Placebo | 11 | 10% |
Data from the study by Lobatón et al. (2014)[13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
PAF-Induced Platelet Aggregation Assay
Objective: To determine the in vitro potency of a compound to inhibit platelet aggregation induced by PAF.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers or laboratory animals (e.g., rabbits, rats) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Assay Procedure:
-
Aliquots of PRP are pre-incubated with either a vehicle control or varying concentrations of the test PAF antagonist for a specified time (e.g., 2 minutes) at 37°C.
-
A sub-maximal concentration of PAF is then added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period.
-
-
Data Analysis: The percentage of inhibition of aggregation by the antagonist is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the antagonist concentration.
PAF Receptor Binding Assay
Objective: To measure the affinity of a compound for the PAF receptor.
Methodology:
-
Receptor Source Preparation: Membranes from cells expressing the PAF receptor (e.g., washed human or rabbit platelets, or cell lines engineered to express the PAF receptor) are prepared.
-
Radioligand: A radiolabeled PAF receptor ligand, such as [3H]PAF or a radiolabeled antagonist like [3H]WEB 2086, is used.
-
Binding Reaction:
-
The cell membranes are incubated with the radioligand in a suitable buffer.
-
For competitive binding assays, increasing concentrations of the unlabeled test compound (antagonist) are added to the incubation mixture.
-
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a model of inflammatory bowel disease.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Colitis:
-
Rats are fasted overnight with free access to water.
-
Under light anesthesia, a solution of TNBS in ethanol (e.g., 10-30 mg of TNBS in 0.25 mL of 50% ethanol) is administered intracolonically via a catheter inserted into the rectum.
-
Control animals receive saline or ethanol alone.
-
-
Treatment: The test compound (e.g., this compound) is administered orally or rectally at various doses, starting at a specified time after colitis induction and continuing for a defined period (e.g., 7 days).
-
Assessment of Colitis:
-
Animals are monitored daily for body weight, stool consistency, and signs of bleeding.
-
At the end of the treatment period, the animals are euthanized, and the colon is removed.
-
Macroscopic damage is scored based on the presence and severity of inflammation, ulceration, and adhesions.
-
Biochemical markers of inflammation, such as myeloperoxidase (MPO) activity, can be measured in colonic tissue samples.
-
Histological analysis of colonic sections can also be performed to assess the degree of inflammation and tissue damage.
-
-
Data Analysis: The macroscopic and microscopic damage scores, as well as biochemical markers, are compared between the treatment groups and the untreated colitis group.
Visualizing the Mechanisms
To better understand the biological context of PAF antagonism, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow.
PAF Receptor Signaling Pathway
Experimental Workflow for In Vivo Evaluation of a PAF Antagonist
Conclusion
This compound, with its dual mechanism of action, demonstrates significant potential as a therapeutic agent for inflammatory conditions, particularly ulcerative colitis. The preclinical data for its active PAF antagonist moiety, UR-12715, indicates high potency in inhibiting PAF-induced platelet aggregation. Clinical data further supports its efficacy in inducing remission in ulcerative colitis patients, outperforming both mesalazine and placebo in a proof-of-concept study.[13]
While direct head-to-head comparative studies with a broad range of other PAF antagonists are limited, the available data suggests that this compound's PAF-antagonizing component is highly potent. Further research, including direct comparative preclinical and clinical trials, will be crucial to fully elucidate the therapeutic positioning of this compound within the broader landscape of PAF antagonists and IBD treatments. This guide provides a foundational overview to aid researchers in their ongoing investigations into this promising area of drug development.
References
- 1. A TNBS-Induced Rodent Model to Study the Pathogenic Role of Mechanical Stress in Crohn's Disease [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNBS induced colitis in rats [bio-protocol.org]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of Paf-induced oedema formation in rabbit skin: a comparison of different antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. issc.org [issc.org]
- 12. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Dersalazine and 5-ASA: A Comparative Analysis of Their Impact on Inflammatory Gene Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dersalazine and 5-aminosalicylic acid (5-ASA) in their capacity to down-regulate inflammatory genes, supported by available preclinical and clinical data.
This compound is a novel compound that combines a platelet-activating factor (PAF) antagonist with a 5-ASA molecule, offering a dual mechanism of action against inflammation.[1] 5-ASA, the active component of drugs like mesalazine and sulfasalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[2] This guide delves into the experimental data elucidating their respective effects on key inflammatory signaling pathways.
Quantitative Comparison of Inflammatory Gene Down-regulation
To provide a quantitative perspective, this guide presents preclinical data from rodent models of colitis, which, while not directly comparable, offer valuable insights into the relative efficacy of these compounds in controlled experimental settings.
Table 1: Preclinical Down-regulation of Pro-Inflammatory Cytokines by this compound in a Rat Model of TNBS-Induced Colitis
| Cytokine | This compound (10 mg/kg) Reduction | This compound (30 mg/kg) Reduction | Sulphasalazine (30 mg/kg) Reduction |
| TNF-α | Significant | Significant | Significant |
| IL-1β | Not Significant | Significant | Not Significant |
| IL-6 | Significant | Significant | Significant |
| IL-17 | Significant | Significant | Not Significant |
Data extracted from a study on TNBS-induced colitis in rats.[1][5] Reductions are relative to the untreated colitis group.
Table 2: Preclinical Down-regulation of Pro-Inflammatory Cytokines by Mesalazine (5-ASA) in a Mouse Model of DSS-Induced Colitis
| Cytokine | Mesalazine Treatment |
| TNF-α | Significantly Reduced |
| IL-1α | Significantly Reduced |
| IL-6 | Significantly Reduced |
| IL-8 | Significantly Reduced |
Data extracted from a study on DSS-induced colitis in mice.[6][7] Reductions are relative to the untreated colitis group.
Signaling Pathways and Mechanisms of Action
This compound and 5-ASA exert their anti-inflammatory effects through distinct yet overlapping signaling pathways.
This compound's dual-action mechanism targets both the platelet-activating factor (PAF) pathway and the pathways modulated by 5-ASA.[1] The PAF antagonist component of this compound blocks the pro-inflammatory effects of PAF, while the 5-ASA moiety influences downstream inflammatory cascades.
5-ASA is known to modulate several pathways, including the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor-kappa B (NF-κB) signaling pathways, both of which are central to the inflammatory response.[8]
Experimental Protocols
The following are summaries of the methodologies used in the preclinical studies to assess the down-regulation of inflammatory genes.
This compound in TNBS-Induced Colitis in Rats[1]
-
Animal Model: Male Wistar rats.
-
Induction of Colitis: Intrarectal administration of trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.
-
Treatment Groups:
-
Control (vehicle)
-
TNBS + vehicle
-
TNBS + this compound (10 mg/kg or 30 mg/kg, orally, twice daily for 7 days)
-
TNBS + Sulphasalazine (30 mg/kg, orally, twice daily for 7 days)
-
-
Sample Collection: Colon samples were collected after 7 days of treatment.
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA was isolated from colonic tissue.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of TNF-α, IL-1β, IL-6, and IL-17 mRNA were quantified using specific primers and probes. Gene expression was normalized to a housekeeping gene.
-
Mesalazine (5-ASA) in DSS-Induced Colitis in Mice[6]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: Administration of dextran sulfate sodium (DSS) in drinking water.
-
Treatment Groups:
-
Control
-
DSS + vehicle
-
DSS + Mesalazine
-
-
Sample Collection: Colon tissue was collected after the treatment period.
-
Gene Expression Analysis:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of TNF-α, IL-1α, IL-6, and IL-8 in colon tissue homogenates were quantified. While this measures protein and not directly gene expression, it is a common method to assess the downstream effects of gene expression changes.
-
Summary and Conclusion
The available evidence, primarily from preclinical models, suggests that both this compound and 5-ASA are effective in down-regulating the expression of key pro-inflammatory genes. The dual mechanism of this compound, targeting both the PAF and 5-ASA pathways, may offer a broader spectrum of anti-inflammatory activity.[1] The preclinical data presented here indicates that this compound may have a more pronounced effect on certain cytokines, such as IL-1β and IL-17, compared to a 5-ASA prodrug.[1]
References
- 1. American Gastroenterological Association Institute Guideline on the Management of Mild-Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated gene expression biomarker analysis for biopsy-based clinical trials in ulcerative colitis Short title: Inflammatory gene expression in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Frontiers | Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis [frontiersin.org]
- 6. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 7. Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intestinal anti-inflammatory effect of this compound sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Dersalazine Clinical Trial Data for Mild to Moderate Ulcerative Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dersalazine with alternative treatments for mild to moderate ulcerative colitis (UC). The analysis is based on available Phase II clinical trial data for this compound and a meta-analysis of published data for comparator drugs.
Executive Summary
This compound, a novel compound combining a platelet-activating factor (PAF) antagonist with 5-aminosalicylic acid (5-ASA), has shown promise in a Phase II clinical trial for the treatment of mild to moderate ulcerative colitis. The trial demonstrated a notable clinical remission rate for this compound compared to both placebo and the active comparator, mesalazine. This guide will delve into the specifics of the available data, comparing this compound's efficacy, safety, and mechanism of action against established first- and second-line therapies for mild to moderate UC, including aminosalicylates, corticosteroids, and thiopurines.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from the this compound Phase II clinical trial and representative data for alternative treatments derived from meta-analyses and large-scale clinical trials.
Table 1: Efficacy of this compound vs. Comparators in Mild to Moderate Ulcerative Colitis (4-Week Induction)
| Treatment | Dosage | Clinical Remission Rate | Placebo Response Rate | Comparator Response Rate | Source(s) |
| This compound Sodium | 1200 mg / 12h | 46.2% | 10% | 12.5% (Mesalazine) | [1] |
| Mesalazine (Oral) | 2-4 g / day | 22.0% - 76.3% (Efficacy Rate) | Varies by study | - | [2][3] |
| Mesalazine (Oral + Rectal) | ≥2 g/day (oral) + ≥1 g/day (rectal) | ~57-64% | ~33-43% | - | [4][5] |
| Budesonide MMX | 9 mg / day | 17.9% | 7.4% | - | [4] |
Table 2: Safety Profile of this compound vs. Comparators
| Treatment | Common Adverse Events | Serious Adverse Events | Source(s) |
| This compound Sodium | Increased liver enzymes (2/13 patients, returned to normal on treatment interruption) | No serious adverse reactions reported in the Phase II trial. | [1] |
| Mesalazine | Headache, nausea, abdominal pain, nasopharyngitis, rash, loss of appetite, flatulence, fever. Generally similar to placebo. | Rare instances of nephrotoxicity. | [3][6] |
| Corticosteroids (e.g., Prednisone) | Weight gain, mood swings, insomnia, acne, glucose intolerance. | Osteoporosis, adrenal suppression, increased risk of infection with long-term use. | [7][8][9] |
| Thiopurines (Azathioprine, 6-MP) | Nausea, vomiting, fatigue, rash, pancreatitis. | Bone marrow suppression, hepatotoxicity, increased risk of lymphoma. | [10][11][12] |
Experimental Protocols
This compound Phase II Proof-of-Concept Study (NCT00808977)
Objective: To assess the clinical safety and activity of this compound sodium in patients with mild to moderate active ulcerative colitis.[1]
Study Design: A double-blind, randomized, parallel-group study.[1]
Participants: 34 patients with a Mayo score ≥ 5 and ≤ 10, including a sigmoidoscopy subscore ≥ 2.[1]
Intervention Arms:
-
This compound sodium: 1200 mg administered orally every 12 hours for 4 weeks.[1]
-
Mesalazine: 1200 mg administered orally every 12 hours for 4 weeks.[1]
-
Placebo: Administered orally for 4 weeks.[1]
Primary Outcome Measures:
-
Clinical remission at week 4, defined by a full Mayo score.[1]
Secondary Outcome Measures:
Follow-up: All patients received open-label mesalazine for an additional 4 weeks, with a final visit at week 8.[1]
Representative Mesalazine Clinical Trial Protocol (General Overview)
Objective: To evaluate the efficacy and safety of oral mesalazine for the induction of remission in patients with mild to moderate active ulcerative colitis.
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-controlled, parallel-group study.[2][13]
Participants: Patients with a diagnosis of mild to moderate ulcerative colitis, typically defined by a validated scoring system such as the Ulcerative Colitis Disease Activity Index (UC-DAI) or Mayo Score.[2]
Intervention Arms:
-
Oral mesalazine at various doses (e.g., 2.4 g/day , 4.8 g/day ).[3]
-
Placebo or an active comparator (e.g., another formulation of mesalazine).[13]
Primary Outcome Measures:
-
Clinical remission at a predefined time point (e.g., 8 weeks), defined by a significant reduction in the UC-DAI or Mayo score.[2]
Secondary Outcome Measures:
-
Clinical response (a defined decrease in disease activity score).
-
Endoscopic improvement or remission.
-
Safety and tolerability.
Mandatory Visualization
Caption: Mechanism of Action of this compound in Ulcerative Colitis.
Caption: this compound Phase II Clinical Trial Workflow.
Comparison with Alternatives
Aminosalicylates (5-ASA)
Mesalazine is a cornerstone of treatment for mild to moderate UC.[3] The efficacy of oral mesalazine varies depending on the formulation and dosage, with higher doses generally showing better outcomes.[2] Combining oral and rectal 5-ASA therapy has been shown to be more effective than oral therapy alone.[4][5] The 46.2% clinical remission rate observed with this compound in its Phase II trial appears favorable when compared to some studies of mesalazine monotherapy, although direct comparisons are limited by differences in study design and patient populations.[1]
Corticosteroids
Oral corticosteroids, such as prednisone, are effective for inducing remission in patients with moderate UC who have not responded to 5-ASA agents.[7] However, their use is associated with a significant side-effect profile, particularly with long-term administration, making them unsuitable for maintenance therapy.[8][9] Budesonide MMX is a newer corticosteroid with extensive first-pass metabolism, which reduces systemic side effects.[4] this compound offers a potential steroid-sparing alternative.
Thiopurines
Thiopurines, such as azathioprine and 6-mercaptopurine, are immunomodulators used for maintaining remission in patients who are steroid-dependent or have failed 5-ASA therapy.[10][12] Their onset of action is slow, often taking several months. Thiopurines are associated with potentially serious side effects that require monitoring.[11] this compound's faster onset of action, as suggested by the 4-week trial, could be an advantage.
Conclusion
The available Phase II clinical trial data for this compound suggest it is a promising new therapeutic option for mild to moderate ulcerative colitis, demonstrating a higher rate of clinical remission at 4 weeks compared to both placebo and mesalazine in this initial study.[1] Its dual mechanism of action, targeting both PAF and inflammatory pathways via 5-ASA, is a novel approach. Further larger-scale Phase III trials are necessary to confirm these findings, establish a more comprehensive safety profile, and determine its long-term efficacy in maintaining remission. For researchers and drug development professionals, this compound represents an intriguing molecule that warrants further investigation as a potential addition to the armamentarium for managing ulcerative colitis.
References
- 1. Safety and activity of this compound sodium in patients with mild-to-moderate active colitis: double-blind randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesalazine granules promote disease clearance in patients with mild‐to‐moderate ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Corticosteroid-Free Remission in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Thiopurines and inflammatory bowel disease: Current evidence and a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Dersalazine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dersalazine, also known as Mesalamine or 5-aminosalicylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound can cause skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or other approved eye protection.[1][2][3]
-
Hand Protection: Wear suitable, impervious chemical-resistant gloves.[1][2]
-
Protective Clothing: Long-sleeved clothing is recommended to prevent skin contact.[1][3]
-
Respiratory Protection: In case of insufficient ventilation or when handling dust, use a suitable respiratory equipment.[3]
Quantitative Hazard Data
The following table summarizes key quantitative toxicological data for this compound (Mesalamine).
| Data Point | Value | Species | Source |
| LD50 Oral | 2,800 mg/kg | Rat |
Step-by-Step Disposal Procedures
Method 1: Drug Take-Back Programs (Preferred)
The most environmentally sound method for disposing of unused medicines is through a designated drug take-back program.[4][5][6][7] These programs ensure that the drug is disposed of in a controlled and safe manner. To find a local take-back program, you can check with your institution's environmental health and safety office, or consult resources from the Drug Enforcement Administration (DEA) or local law enforcement agencies.[4][5]
Method 2: Disposal in Household Trash (If Take-Back is Unavailable)
If a drug take-back program is not accessible, follow these steps to dispose of this compound in the trash. This method aims to render the drug unappealing and prevent accidental ingestion or environmental release.[4][5][6][7][8]
Experimental Protocol for In-House Disposal:
-
Do Not Crush: Do not crush the tablets or capsules.[8]
-
Remove from Original Container: Take the this compound out of its original packaging.
-
Mix with Undesirable Substance: Place the medication in a sealable plastic bag or a disposable container with a lid. Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[4][5][6][7][8] This step makes the drug less attractive to children and pets and helps to prevent diversion.
-
Seal and Dispose: Seal the bag or container securely.
-
Place in Trash: Dispose of the sealed container in the household or laboratory trash.
-
De-identify Packaging: Before recycling or discarding the original packaging, be sure to remove or scratch out all personal and identifying information from the prescription label to protect privacy.[5][8]
Important Note on Flushing: Unless specifically instructed by the medication's labeling, do not flush this compound down the toilet or drain.[4][5][6] Pharmaceuticals can pass through wastewater treatment systems and enter rivers and lakes, potentially harming aquatic life.[6][9][10] An environmental assessment by the FDA has indicated that mesalamine is "readily biodegradable" and not expected to be toxic to organisms at anticipated environmental concentrations.[11] However, adhering to the no-flush rule for pharmaceuticals is a best practice to minimize environmental contamination.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. biosynth.com [biosynth.com]
- 3. esschemco.com [esschemco.com]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. dea.gov [dea.gov]
- 6. epa.gov [epa.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. wp.unil.ch [wp.unil.ch]
- 10. A classification of drugs based on their environmental impact - Géoblog [wp.unil.ch]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dersalazine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dersalazine, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Hazard Identification and Toxicology Summary
This compound is a compound that requires careful handling due to its potential health effects. It can cause skin and serious eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation[1][2][3].
| Toxicological Data | Measurement | Species |
| Acute Oral Toxicity (LD50) | 2,800 mg/kg | Rat |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical when handling this compound to prevent exposure through inhalation, skin contact, or eye contact[4].
Recommended Personal Protective Equipment:
-
Hand Protection: Wear compatible chemical-resistant gloves[3].
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. If splashing is a risk, a face shield is recommended[2][3].
-
Skin and Body Protection: A lab coat or long-sleeved protective clothing is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be considered[1][3].
-
Respiratory Protection: Handle this compound in a well-ventilated area. If dust is generated or ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][3].
Operational and Handling Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure you are in a well-ventilated area, preferably a chemical fume hood[1].
-
Assemble all necessary equipment and materials before handling the compound.
-
Put on all required Personal Protective Equipment (PPE).
-
-
Handling:
-
Storage:
Emergency First Aid Procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[1].
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If irritation or a rash occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2].
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical advice[2].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Unused or Expired this compound:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, or weighing boats, should be considered contaminated.
-
Place these materials in a sealed, labeled container for hazardous waste disposal.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with an appropriate solvent.
-
Dispose of the rinsed containers in accordance with local regulations. The rinsate should be collected and disposed of as hazardous waste.
-
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
